molecular formula C33H30F4N4O5S B15379089 Jbj-09-063 tfa

Jbj-09-063 tfa

Cat. No.: B15379089
M. Wt: 670.7 g/mol
InChI Key: GUAKXHZCYQBARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jbj-09-063 tfa is a useful research compound. Its molecular formula is C33H30F4N4O5S and its molecular weight is 670.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H30F4N4O5S

Molecular Weight

670.7 g/mol

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H29FN4O3S.C2HF3O2/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;3-2(4,5)1(6)7/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);(H,6,7)

InChI Key

GUAKXHZCYQBARB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of JBJ-09-063 TFA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 TFA is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including those that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, impact on downstream signaling pathways, and the molecular basis of both its efficacy and observed resistance mechanisms. The information presented herein is intended to provide a technical foundation for researchers and drug development professionals working on novel cancer therapeutics.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLCs. While targeted therapies with EGFR TKIs have revolutionized the treatment of these cancers, the emergence of acquired resistance mutations, such as T790M and C797S, remains a major clinical challenge.

This compound emerges as a promising therapeutic agent designed to overcome these resistance mechanisms. Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the EGFR kinase domain, a novel approach that allows it to maintain activity against EGFR variants with mutations in the ATP-binding pocket.[2] This guide will delve into the core aspects of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic parameters of JBJ-09-063.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][5]

Target EGFR MutantIC50 (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR L858R/T790M/L747S0.396

Table 2: Pharmacokinetic Parameters of JBJ-09-063 in Mice

ParameterValueUnitAdministration
T1/22.3hIntravenous (3 mg/kg)
CL15.7mL/min/kgIntravenous (3 mg/kg)
Vss2.5L/kgIntravenous (3 mg/kg)
Oral Bioavailability (F)15%Oral (20 mg/kg)
AUC0-8h2398ng·h/mLOral (20 mg/kg)

Core Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound functions as a negative allosteric modulator of mutant EGFR. It binds to a distinct pocket on the EGFR kinase domain, away from the highly conserved ATP-binding site. This allosteric binding stabilizes an inactive conformation of the kinase, thereby preventing its phosphorylation and subsequent activation. A key advantage of this mechanism is its effectiveness against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the T790M "gatekeeper" mutation and the C797S mutation.

Impact on Downstream Signaling

By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ_09_063 This compound JBJ_09_063->EGFR Allosteric Inhibition

Caption: this compound Signaling Pathway Inhibition.
Mechanisms of Resistance to this compound

Preclinical studies have identified two primary mechanisms of resistance to this compound:

  • EGFR Dimerization: EGFR can form both homo- and heterodimers with other ERBB family members (e.g., HER2). This dimerization can stabilize the active conformation of the EGFR kinase domain, which may reduce the binding affinity of allosteric inhibitors like this compound.

  • L747S Mutation: The acquisition of a secondary mutation at the L747 position in the EGFR kinase domain has been shown to confer resistance to this compound, while not affecting the activity of ATP-competitive TKIs.

Resistance_Mechanisms JBJ_09_063 This compound EGFR_Monomer Mutant EGFR (Monomer) JBJ_09_063->EGFR_Monomer Effective Inhibition EGFR_Dimer Mutant EGFR (Dimer) JBJ_09_063->EGFR_Dimer Reduced Inhibition EGFR_L747S Mutant EGFR (L747S) JBJ_09_063->EGFR_L747S Reduced Inhibition Inhibition Inhibition of Downstream Signaling EGFR_Monomer->Inhibition Resistance Resistance to Inhibition EGFR_Dimer->Resistance EGFR_L747S->Resistance

Caption: Resistance Mechanisms to this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and the available information from preclinical studies.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., Ba/F3, H3255, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate for 72 hours B->C D Add Viability Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Experimental Workflow for Cell Viability Assay.
Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Immunoblotting E->F G Detection F->G

Caption: Experimental Workflow for Western Blot Analysis.
In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975, DFCI52) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot analysis to assess target engagement.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Drug Administration: Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its unique allosteric mechanism of action allows it to overcome key resistance mutations that limit the efficacy of existing EGFR TKIs. The comprehensive preclinical data, including its potent in vitro activity and favorable in vivo pharmacokinetic profile, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with EGFR-driven lung cancer. This technical guide provides a foundational understanding of the core principles underlying the mechanism of action of this compound, which will be critical for its continued development and clinical translation.

References

JBJ-09-063 TFA: A Fourth-Generation Allosteric Inhibitor for Overcoming Resistance in EGFR-Mutant Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as T790M and C797S, poses a significant clinical challenge, limiting the long-term efficacy of existing therapies. JBJ-09-063 TFA has emerged as a promising fourth-generation, mutant-selective, allosteric EGFR inhibitor designed to address these resistance mechanisms. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action and Preclinical Efficacy

This compound is an orally bioavailable small molecule that binds to an allosteric site on the EGFR kinase domain, distinct from the ATP-binding pocket targeted by conventional TKIs. This unique mechanism allows it to effectively inhibit EGFR signaling in the presence of mutations that confer resistance to first, second, and third-generation inhibitors.

Preclinical studies have demonstrated the potent and selective activity of this compound against a range of EGFR mutations. As an allosteric inhibitor, it is particularly effective against mutant forms of EGFR.[1][2][3][4] It has been shown to be highly effective in both TKI-sensitive and resistant models of EGFR-mutant lung cancer.[1]

Downstream Signaling Inhibition

This compound effectively suppresses the phosphorylation of EGFR and key downstream signaling proteins, including Akt and ERK1/2. This blockade of critical cell survival and proliferation pathways leads to the inhibition of cancer cell growth and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity (IC50)

EGFR MutationCell LineIC50 (nM)
L858RBa/F30.147
L858R/T790MBa/F30.063
L858R/T790M/C797SBa/F30.083
del19/T790M/C797SBa/F3Not explicitly found in search results
L858R (in combination with Cetuximab)Ba/F36
L858R (alone)Ba/F350

Table 2: In Vivo Pharmacokinetic Parameters in Mice

ParameterValue
Dosing3 mg/kg (i.v.), 20 mg/kg (p.o.)
Bioavailability (F%)Favorable

Specific numerical values for bioavailability were not consistently available in the search results.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of this compound. These are generalized methods and should be adapted based on specific experimental needs and cell lines, with conditions informed by the primary literature.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of EGFR-mutant lung cancer cells.

Materials:

  • EGFR-mutant lung cancer cell lines (e.g., NCI-H1975, PC-9)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol describes the detection of changes in protein phosphorylation in response to this compound treatment.

Materials:

  • EGFR-mutant lung cancer cells

  • This compound

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Normalize protein bands to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • EGFR-mutant lung cancer cells (e.g., NCI-H1975)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 NCI-H1975 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg, daily) or vehicle control via oral gavage.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream signaling.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start cell_culture Culture EGFR-Mutant Lung Cancer Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment xenograft Tumor Xenograft Model in Mice cell_culture->xenograft viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-EGFR, p-Akt, p-ERK) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis efficacy Evaluate Anti-Tumor Efficacy & Pharmacodynamics xenograft->efficacy efficacy->data_analysis end End data_analysis->end

Caption: Preclinical evaluation workflow for this compound.

References

Jbj-09-063 TFA: A Technical Guide to its Selectivity for EGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Jbj-09-063 TFA, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail its selectivity for various EGFR mutations, the experimental protocols used to determine its efficacy, and its mechanism of action within the EGFR signaling pathway.

Quantitative Data Summary

This compound has demonstrated high potency against clinically relevant EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs). The inhibitory activity is summarized below as half-maximal inhibitory concentrations (IC50).

EGFR MutationIC50 (nM)Reference
Wild-Type (WT) Not Publicly Available-
L858R 0.147[1][2][3][4]
L858R/T790M 0.063[1]
L858R/T790M/C797S 0.083
L747S 0.396

Note: While this compound is described as "mutant-selective," a specific IC50 value for wild-type EGFR was not available in the reviewed public literature. The selectivity is inferred from its potent activity against mutant forms.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding site targeted by many traditional TKIs. This allosteric binding locks the EGFR kinase in an inactive conformation, preventing its downstream signaling. This mechanism is particularly effective against mutations that alter the ATP-binding site and confer resistance to competitive inhibitors.

Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. This compound, by inhibiting EGFR phosphorylation, effectively blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Jbj09063 This compound Jbj09063->EGFR_dimer Allosteric Inhibition

EGFR Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and efficacy of this compound.

Biochemical Kinase Assay (In Vitro Enzymatic Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

  • Objective: To determine the IC50 value of this compound against various EGFR kinase mutants.

  • Principle: A continuous-read kinase assay is used to measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The rate of phosphorylation is monitored in real-time, often by detecting changes in fluorescence or luminescence.

  • Protocol:

    • Reagents:

      • Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)

      • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mM DTT)

      • ATP (at a concentration near the Km for each kinase)

      • Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)

      • This compound serially diluted in DMSO

    • Procedure:

      • The EGFR kinase and the peptide substrate are pre-incubated in the reaction buffer in a 384-well plate.

      • This compound at various concentrations (or DMSO as a vehicle control) is added to the wells.

      • The kinase reaction is initiated by the addition of ATP.

      • The plate is immediately placed in a microplate reader, and the fluorescence signal is measured at regular intervals.

      • The initial reaction velocities are calculated from the linear portion of the progress curves.

    • Data Analysis:

      • The reaction rates are plotted against the logarithm of the inhibitor concentration.

      • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cell lines harboring specific EGFR mutations.

  • Objective: To determine the potency of this compound in inhibiting the growth of EGFR-mutant cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Protocol:

    • Cell Lines:

      • Ba/F3 cells engineered to express various human EGFR mutations (e.g., L858R, L858R/T790M/C797S).

      • Human non-small cell lung cancer (NSCLC) cell lines with endogenous EGFR mutations (e.g., NCI-H1975 [L858R/T790M]).

    • Procedure:

      • Cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

      • The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

      • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

      • The plate is incubated at room temperature to stabilize the luminescent signal.

      • Luminescence is measured using a microplate luminometer.

    • Data Analysis:

      • The luminescent signal is proportional to the number of viable cells.

      • The percentage of cell viability relative to the DMSO-treated control is calculated for each inhibitor concentration.

      • The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_western Western Blot B1 Purified EGFR Kinase Domain B2 Add this compound (Serial Dilution) B1->B2 B3 Initiate Reaction with ATP & Substrate B2->B3 B4 Measure Kinase Activity (e.g., Fluorescence) B3->B4 B5 Calculate IC50 B4->B5 C1 Culture EGFR-Mutant Cancer Cells C2 Treat with this compound (72 hours) C1->C2 C3 Add CellTiter-Glo Reagent C2->C3 C4 Measure Luminescence (ATP level) C3->C4 C5 Determine Cell Viability IC50 C4->C5 W1 Treat Cells with This compound W2 Prepare Cell Lysates W1->W2 W3 SDS-PAGE & Transfer W2->W3 W4 Incubate with Antibodies (p-EGFR, p-ERK) W3->W4 W5 Detect Protein Bands W4->W5

Workflow for Assessing this compound Efficacy
Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cells treated with this compound, confirming its on-target effect.

  • Objective: To verify that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated EGFR, total EGFR).

  • Protocol:

    • Cell Treatment and Lysis:

      • EGFR-mutant cells are treated with various concentrations of this compound for a short period (e.g., 2-6 hours).

      • Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification and Electrophoresis:

      • The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

      • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Protein Transfer and Antibody Incubation:

      • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with primary antibodies specific for p-EGFR (e.g., Tyr1068), total EGFR, p-ERK, total ERK, p-AKT, and total AKT. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

      • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection:

      • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis:

      • The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels and the loading control to determine the extent of inhibition by this compound.

This comprehensive guide provides a detailed overview of the selectivity of this compound for EGFR mutations, underpinned by established experimental methodologies. The data presented highlights its potential as a targeted therapy for EGFR-mutant cancers, particularly those with resistance to existing treatments.

References

In-depth Technical Guide: Jbj-09-063 TFA and the Inhibition of Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs). A key mechanism of action for this compound is its ability to modulate downstream signaling pathways critical for cell survival and proliferation. This guide provides a detailed technical overview of the inhibitory effect of this compound on Akt phosphorylation, a crucial node in the EGFR signaling cascade.

Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

This compound, as an allosteric inhibitor of EGFR, prevents the conformational changes required for kinase activation. This upstream inhibition of EGFR directly leads to a reduction in the phosphorylation and subsequent activation of downstream signaling molecules, including Akt (also known as Protein Kinase B) and ERK1/2. The PI3K/Akt pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. By effectively reducing the levels of phosphorylated Akt (pAkt), this compound disrupts these fundamental cellular functions in cancer cells dependent on EGFR signaling.

EGFR_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt pAkt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes Jbj-09-063_TFA This compound Jbj-09-063_TFA->EGFR Inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immunoblotting Immunoblotting Cell_Culture Cell Culture & Treatment with This compound Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pAkt, Akt, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis (Densitometry) Detection->Analysis

References

In-Depth Technical Guide: The Effect of JBJ-09-063 TFA on the ERK1/2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JBJ-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, with a specific focus on its effects on the ERK1/2 signaling pathway. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: this compound and the ERK1/2 Signaling Pathway

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high efficacy against various EGFR mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][3] The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 signaling pathway, is a critical downstream effector of EGFR. Upon EGFR activation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth. This compound's mechanism of action involves the inhibition of EGFR, which in turn leads to a reduction in the phosphorylation of downstream targets, including ERK1/2.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its potency and its effect on the ERK1/2 signaling pathway.

Table 1: In Vitro Potency (IC50) of this compound against various EGFR mutants.

EGFR MutantIC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
LT/L747S0.396

Table 2: Effect of this compound on ERK1/2 Phosphorylation in EGFR-mutant cell lines.

Cell LineEGFR MutationThis compound ConcentrationObserved Effect on p-ERK1/2
Ba/F3L858R/C797SIncreasing concentrationsDose-dependent decrease in phosphorylation.
H1975L858R/T790MIncreasing concentrationsDose-dependent decrease in phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagram

JBJ_09_063_ERK1_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream ERK1/2 signaling.

Experimental Workflow: Western Blot for p-ERK1/2

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_culture Culture EGFR-mutant cells (e.g., Ba/F3, H1975) treatment Treat with varying concentrations of this compound cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibodies (anti-p-ERK1/2, anti-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry and Analysis detection->quantification

References

Pre-clinical development of Jbj-09-063 as an oral EGFR inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pre-clinical Development of Jbj-09-063, an Oral Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Jbj-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR designed to overcome resistance to existing ATP-competitive TKIs.[1][2] This document details the pre-clinical development of Jbj-09-063, summarizing its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy. It provides comprehensive data, detailed experimental methodologies, and visual representations of its mechanism and development workflow to serve as a technical guide for professionals in the field of oncology drug development.

Mechanism of Action

Jbj-09-063 is a fourth-generation EGFR inhibitor that functions as a negative allosteric modulator.[2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding site, Jbj-09-063 binds to a distinct, allosteric site.[4] This unique binding mode allows it to effectively inhibit EGFR mutants that are resistant to other TKIs, including those with the T790M and C797S mutations. The binding of Jbj-09-063 prevents the proper conformational changes required for kinase activity, leading to a significant reduction in the phosphorylation of EGFR itself and key downstream signaling proteins, including Akt and ERK1/2. This ultimately suppresses the pro-survival signaling pathways driving tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Jbj Jbj-09-063 (Allosteric Site) Jbj->EGFR Inhibits PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Gene Transcription (Cell Proliferation, Survival) pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation

Caption: EGFR signaling pathway and the allosteric inhibition by Jbj-09-063.

Quantitative Data Summary

The potency and pharmacokinetic profile of Jbj-09-063 have been characterized through various pre-clinical assays. The data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Jbj-09-063

This table summarizes the half-maximal inhibitory concentrations (IC50) of Jbj-09-063 against various EGFR mutant kinases and in cellular assays.

Target / Cell LineIC50 (nM)Notes
EGFR L858R0.147Enzymatic Assay
EGFR L858R/T790M0.063Enzymatic Assay
EGFR L858R/T790M/C797S0.083Enzymatic Assay
EGFR LT/L747S0.396Enzymatic Assay
Ba/F3 Cells50Cell Viability Assay
Ba/F3 Cells + Cetuximab6Cell Viability Assay
Table 2: Pharmacokinetic Parameters of Jbj-09-063 in Mice

This table presents the key pharmacokinetic parameters of Jbj-09-063 following intravenous (i.v.) and oral (p.o.) administration in mice.

ParameterValueDosing Route / Notes
Dose 3 mg/kgIntravenous (i.v.)
Dose 20 mg/kgOral (p.o.)
Clearance (Cl) 15.7 mL/min/kgFollowing i.v. administration
Half-Life (T½) 2.3 hoursFollowing i.v. administration
Volume of Distribution (Vss) 2.5 L/kgFollowing i.v. administration
Oral Bioavailability (F%) 15%
Area Under Curve (AUC) 2398 ng·h/mLAUC over 8 hours

In Vivo Efficacy

Jbj-09-063 has demonstrated significant dose-dependent anti-tumor activity in xenograft models of human NSCLC.

  • H1975 Xenograft Model (EGFR L858R/T790M): In this model, oral doses of 50 mg/kg and 100 mg/kg of Jbj-09-063 were shown to be as effective as a 25 mg/kg dose of osimertinib in reducing tumor volume.

  • DFCI52 Patient-Derived Xenograft (PDX) Model (EGFR L858R/T790M): A 50 mg/kg dose of Jbj-09-063 was similarly effective as osimertinib. However, a more rapid tumor regrowth was observed after the cessation of treatment with Jbj-09-063 compared to osimertinib.

  • Pharmacodynamic Studies: In tumor tissues from H1975 xenograft mice, a 50 mg/kg dose of Jbj-09-063 effectively inhibited the phosphorylation of EGFR, Akt, and ERK1/2, confirming target engagement in vivo.

Pre-clinical Development Workflow

The pre-clinical evaluation of Jbj-09-063 followed a structured workflow, progressing from initial compound identification to in vivo efficacy studies.

Preclinical_Workflow cluster_discovery Discovery & In Vitro Profiling cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy & PD cluster_resistance Resistance Studies A Compound Identification (JBJ-09-063) B Enzymatic Kinase Assays (IC50 vs. EGFR mutants) A->B C Cell-Based Assays B->C F PK Studies in Mice (i.v. and p.o.) B->F D Cell Viability (e.g., Cell Titer Glo) C->D E Target Engagement (Western Blot for p-EGFR) C->E E->F G Determine Cl, T½, F% F->G H Xenograft Tumor Models (H1975, DFCI52) G->H I Dose-Response Studies H->I J Pharmacodynamic Analysis (Tumor p-EGFR levels) I->J K Identify Resistance Mutations (e.g., L747S) I->K

Caption: Experimental workflow for the pre-clinical evaluation of Jbj-09-063.

Detailed Experimental Protocols

The following are representative methodologies for key experiments performed during the pre-clinical development of Jbj-09-063, based on descriptions in the cited literature.

In Vitro EGFR Kinase Inhibition Assay
  • Objective: To determine the IC50 of Jbj-09-063 against recombinant EGFR kinase domains with various mutations.

  • Methodology:

    • Recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated in a kinase reaction buffer.

    • Jbj-09-063 is serially diluted and added to the reaction wells, with DMSO serving as a vehicle control.

    • The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay.

    • Data are normalized to the control, and IC50 values are calculated using non-linear regression analysis.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To measure the effect of Jbj-09-063 on the viability of EGFR-mutant cancer cell lines.

  • Methodology:

    • Cells (e.g., Ba/F3 engineered to express EGFR mutants, H3255GR) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of Jbj-09-063 or control compounds (e.g., gefitinib, osimertinib) for 72 hours.

    • After the incubation period, CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • The plate is incubated for 10 minutes to stabilize the signal.

    • Luminescence is measured using a plate reader.

    • Results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis for Protein Phosphorylation
  • Objective: To assess the inhibition of EGFR signaling by measuring the phosphorylation status of EGFR and its downstream targets.

  • Methodology:

    • Cells are treated with specified concentrations of Jbj-09-063 for a defined period (e.g., 24 hours). For in vivo samples, tumor tissues are harvested at various time points after dosing.

    • Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-EGFR, p-Akt, p-ERK) and total proteins as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Mouse Model Study
  • Objective: To evaluate the anti-tumor efficacy of orally administered Jbj-09-063 in vivo.

  • Methodology:

    • Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, Jbj-09-063 at 50 mg/kg, Jbj-09-063 at 100 mg/kg, osimertinib at 25 mg/kg).

    • The compounds are administered orally, once daily, for a specified treatment period (e.g., 14-21 days).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • At the end of the study, or at specified time points for pharmacodynamic analysis, animals are euthanized, and tumors are collected for further analysis (e.g., Western Blot).

References

Investigating Jbj-09-063 TFA in TKI-Sensitive Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jbj-09-063 TFA, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document details its mechanism of action, presents its efficacy in tyrosine kinase inhibitor (TKI)-sensitive and resistant models, and provides detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its preclinical evaluation.

Introduction to this compound

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1][2][3] It has demonstrated significant activity against EGFR mutations that are sensitive to TKIs, as well as those that have developed resistance to existing therapies.[4][5] This makes this compound a promising candidate for the treatment of non-small cell lung cancer (NSCLC) harboring such mutations. Its allosteric mechanism of action allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This mode of inhibition allows it to be effective against mutations that alter the ATP-binding site, a common mechanism of resistance to traditional TKIs. Upon binding, this compound induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations.

Table 1: IC50 Values of this compound against TKI-Sensitive and Resistant EGFR Mutations

EGFR MutantIC50 (nM)Reference
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083

Table 2: Effect of this compound on Downstream Signaling

Cell LineTreatmentPhospho-EGFR InhibitionPhospho-Akt InhibitionPhospho-ERK1/2 InhibitionReference
EGFR-mutant NSCLCThis compoundEffectiveEffectiveEffective

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • TKI-sensitive and resistant cancer cell lines

  • This compound

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 72 hours at 37°C.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer.

  • Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets, Akt and ERK, following treatment with this compound.

Materials:

  • TKI-sensitive cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and/or loading control.

In Vivo Xenograft Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • TKI-sensitive human cancer cell line

  • Matrigel

  • This compound and appropriate vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg, orally) or vehicle control to the respective groups daily.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Jbj_09_063 This compound Jbj_09_063->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start cell_culture Culture TKI-Sensitive Cancer Cell Lines start->cell_culture treatment Treat cells with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot for Phospho-Proteins treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start implantation Implant Tumor Cells into Nude Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing Daily Oral Dosing with This compound or Vehicle randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis: Tumor Excision monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy studies using a xenograft model.

References

Exploratory Studies of Jbj-09-063 TFA in TKI-Resistant Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical exploratory studies of Jbj-09-063 TFA, a novel, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The focus of this document is on its efficacy and mechanism of action in the context of Tyrosine Kinase Inhibitor (TKI)-resistant models of non-small cell lung cancer (NSCLC). Jbj-09-063 has demonstrated significant activity against various EGFR mutations that confer resistance to existing ATP-competitive EGFR TKIs, including the T790M and C797S mutations.[1][2][3][4] This guide will detail the quantitative data from these studies, the experimental protocols utilized, and visualize the pertinent biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants
EGFR MutantIC50 (nM)Reference
L858R0.147[1]
L858R/T790M0.063
L858R/T790M/C797S0.083
L747S0.396
Table 2: Cell Viability (IC50) of Jbj-09-063 in TKI-Resistant Cell Lines
Cell LineEGFR Mutation(s)TreatmentIC50 (nM)Reference
Ba/F3L858R/C797SJbj-09-063~10
Ba/F3-Jbj-09-06350
Ba/F3-Jbj-09-063 + Cetuximab6
Table 3: In Vivo Efficacy of Jbj-09-063 in TKI-Resistant Xenograft Models
Xenograft ModelEGFR Mutation(s)TreatmentDosageTumor Growth InhibitionReference
H1975L858R/T790MJbj-09-06350 mg/kgDose-dependent decrease in tumor volume
H1975L858R/T790MJbj-09-063100 mg/kgAs effective as Osimertinib (25 mg/kg)
DFCI52 (PDX)L858R/T790MJbj-09-06350 mg/kgSimilar efficacy to Osimertinib
H3255GR-C797SL858R/T790M/C797SJbj-09-063 + Osimertinib-Significant tumor regression
DFCI52-C797SL858R/T790M/C797SJbj-09-063 + Osimertinib-Significant tumor regression

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Jbj-09-063 in various cell lines.

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

    • Prepare serial dilutions of Jbj-09-063 in complete growth medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Objective: To assess the effect of Jbj-09-063 on the phosphorylation of EGFR and downstream signaling proteins (Akt, ERK1/2).

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of Jbj-09-063 for 2-4 hours.

    • For stimulated conditions, add EGF (e.g., 100 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Jbj-09-063 in mouse models bearing TKI-resistant tumors.

  • Procedure:

    • Subcutaneously implant TKI-resistant human cancer cells (e.g., H1975, DFCI52) into the flanks of immunodeficient mice (e.g., nude or NSG mice).

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer Jbj-09-063 or vehicle control daily by oral gavage at the specified doses.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • After a predetermined treatment period (e.g., 21-30 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI ATP-competitive TKI TKI->EGFR Inhibits ATP binding site Jbj09063 Jbj-09-063 (Allosteric) Jbj09063->EGFR Binds to allosteric site, inhibiting activation

Caption: EGFR signaling pathway and points of inhibition by TKIs and Jbj-09-063.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_assays In Vitro Assays start Start: TKI-Resistant NSCLC Cell Lines cell_culture Cell Culture & Seeding (96-well & 6-well plates) start->cell_culture treatment Treatment with Jbj-09-063 (Dose-Response) cell_culture->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability western Western Blot Analysis (pEGFR, pAKT, pERK) treatment->western data_analysis Data Analysis viability->data_analysis western->data_analysis ic50 Determine IC50 Values data_analysis->ic50 protein_exp Analyze Protein Phosphorylation data_analysis->protein_exp

Caption: Workflow for the in vitro evaluation of Jbj-09-063.

Logical Relationship of TKI Resistance and Jbj-09-063 Efficacy

resistance_logic TKI_sensitive TKI-Sensitive NSCLC (e.g., L858R) first_gen_TKI 1st/2nd Gen TKI Treatment (e.g., Gefitinib) TKI_sensitive->first_gen_TKI T790M Acquired Resistance: T790M Mutation first_gen_TKI->T790M third_gen_TKI 3rd Gen TKI Treatment (e.g., Osimertinib) T790M->third_gen_TKI Jbj09063 Jbj-09-063 Treatment (Allosteric Inhibition) T790M->Jbj09063 C797S Acquired Resistance: C797S Mutation third_gen_TKI->C797S C797S->Jbj09063 response Overcomes Resistance & Induces Response Jbj09063->response

Caption: Logical progression of TKI resistance and the role of Jbj-09-063.

References

Methodological & Application

Application Notes and Protocols for JBJ-09-063 TFA in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It demonstrates significant efficacy against various EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). These application notes provide detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, and EGFR signaling pathways in cancer cell lines.

Mechanism of Action

JBJ-09-063 is an allosteric inhibitor that binds to a site on EGFR distinct from the ATP-binding pocket, providing a mechanism to overcome resistance mediated by mutations at the ATP-binding site. It effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, leading to cell growth inhibition and induction of apoptosis in EGFR-mutant cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineNotes
EGFR L858R0.147-
EGFR L858R/T790M0.063-
EGFR L858R/T790M/C797S0.083-
EGFR LT/L747S0.396-
Ba/F350Ba/F3Alone
Ba/F36Ba/F3In combination with Cetuximab

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • H3255GR: Human lung adenocarcinoma cell line with EGFR L858R/T790M mutations.

  • H1975: Human lung adenocarcinoma cell line with EGFR L858R/T790M mutations.

  • DFCI52: Patient-derived cell line with EGFR L858R/T790M mutations.

  • Ba/F3: Pro-B cell line engineered to express various EGFR mutations.

  • A431: Human epidermoid carcinoma cell line with wild-type EGFR.

General Culture Conditions:

  • Maintain cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation and Application:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).

  • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of EGFR Signaling Pathway

This protocol is for determining the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is for quantifying the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

  • Treat the cells with this compound at various concentrations for 24 to 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents and incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Apoptosis ERK->Proliferation JBJ09063 This compound JBJ09063->EGFR Allosteric Inhibition Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Seeding (H3255GR, H1975, etc.) Treatment This compound Treatment (Dose & Time Course) CellCulture->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis (Caspase-Glo 3/7) Treatment->Apoptosis Signaling Western Blot (p-EGFR, p-Akt, p-ERK) Treatment->Signaling Data Data Acquisition & Quantification Viability->Data Apoptosis->Data Signaling->Data

References

Application Note and Protocol: JBJ-09-063 TFA Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent and selective, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates significant activity against EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant models, making it a compound of interest in the research of EGFR-mutant lung cancer.[1][4] JBJ-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2. This targeted protein degradation ultimately leads to the inhibition of cell growth and an increase in apoptosis.

This document provides a detailed protocol for assessing the effect of JBJ-09-063 TFA on cell viability using a common luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50) of JBJ-09-063 against various EGFR mutant cell lines.

Cell Line / TargetIC50 (nM)Notes
EGFR L858R0.147Mutant-selective allosteric EGFR inhibitor.
EGFR L858R/T790M0.063Mutant-selective allosteric EGFR inhibitor.
EGFR L858R/T790M/C797S0.083Mutant-selective allosteric EGFR inhibitor.
EGFR LT/L747S0.396Mutant-selective allosteric EGFR inhibitor.
Ba/F3 (alone)50-
Ba/F3 (in combination with Cetuximab)6-

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by JBJ-09-063. By inhibiting EGFR, it blocks downstream signaling through the Akt and ERK pathways, which are critical for cell survival and proliferation.

JBJ_09_063_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT Akt EGFR->AKT ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation JBJ This compound JBJ->EGFR

This compound inhibits the EGFR signaling pathway.

Experimental Protocols

This protocol describes a cell viability assay using a 96-well plate format. It is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

  • EGFR-mutant cancer cell line of interest (e.g., H1975, H3255GR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps of the cell viability assay protocol.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound serial dilutions incubate_24h->prepare_compound treat_cells Treat cells with compound dilutions incubate_24h->treat_cells prepare_compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_ctg Add CellTiter-Glo® reagent incubate_72h->add_ctg incubate_10min Incubate for 10 min at room temperature add_ctg->incubate_10min read_luminescence Read luminescence incubate_10min->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end_process End analyze_data->end_process

Workflow for the this compound cell viability assay.

References

Application Notes and Protocols for Western Blot Analysis of Jbj-09-063 TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][2] This compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, making it a promising candidate for targeted cancer therapy. Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by assessing its impact on protein expression and phosphorylation status within relevant signaling pathways.

These application notes provide a detailed protocol for utilizing Western blot analysis to study the effects of this compound treatment on the EGFR signaling pathway.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations. This data is crucial for determining the appropriate concentration range for cell treatment in Western blot experiments.

EGFR MutantIC50 (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Signaling Pathway

This compound functions as an allosteric inhibitor of EGFR. By binding to a site distinct from the ATP-binding pocket, it modulates the receptor's conformation, leading to a reduction in its kinase activity. This inhibition of EGFR autophosphorylation subsequently blocks the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.

EGFR_pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Jbj_09_063 This compound Jbj_09_063->EGFR Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation

Caption: this compound signaling pathway.

Experimental Protocols

Western Blot Analysis of EGFR Pathway Inhibition by this compound

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of EGFR, Akt, and ERK1/2 in cancer cell lines harboring relevant EGFR mutations (e.g., NCI-H1975, PC-9).

Materials and Reagents:

  • Cell Lines: EGFR-mutant cancer cell lines (e.g., NCI-H1975 for L858R/T790M).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE Gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068)

    • Rabbit anti-EGFR

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (ERK1/2)

    • Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Experimental Workflow:

experimental_workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting D->E F 6. Signal Detection & Analysis E->F

Caption: Western blot experimental workflow.

Procedure:

  • Cell Seeding and Culture:

    • Seed EGFR-mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Once cells reach the desired confluency, replace the growth medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

    • The optimal treatment time should be determined empirically, but a 2 to 6-hour incubation is a good starting point to observe changes in protein phosphorylation.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the wells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inactive antibodyUse a fresh or different lot of antibody.
Inefficient protein transferOptimize transfer time and voltage.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of washing steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; try a different antibody clone.
Protein degradationEnsure protease and phosphatase inhibitors are always used.

Conclusion

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the EGFR signaling pathway. The provided protocols and data will aid researchers in designing and executing experiments to further characterize the mechanism of this promising anti-cancer agent. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug development and cancer research.

References

Application Notes and Protocols for In Vivo Xenograft Models Using Jbj-09-063 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Jbj-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, in preclinical in vivo xenograft models of non-small cell lung cancer (NSCLC). The protocols outlined below are based on established methodologies and findings from preclinical studies.

Introduction

This compound is a potent and orally bioavailable allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant efficacy in both EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant NSCLC models, particularly those harboring the L858R, L858R/T790M, and L858R/T790M/C797S mutations.[3][4][5] this compound exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2. These application notes detail the protocols for establishing and utilizing various xenograft models to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of mutant EGFR. By binding to a site distinct from the ATP-binding pocket, it inhibits the kinase activity of EGFR, leading to a reduction in the phosphorylation of EGFR itself and key downstream effectors in the PI3K/Akt and RAS/MEK/ERK signaling pathways. This disruption of oncogenic signaling ultimately results in decreased tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MEK/ERK Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K p RAS RAS EGFR->RAS p Jbj09063 This compound Jbj09063->EGFR Allosteric Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription

EGFR Signaling Inhibition by this compound

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various NSCLC models.

Table 1: In Vitro Inhibitory Activity of this compound

EGFR Mutant GenotypeIC₅₀ (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer Cell Line / OriginEGFR Mutation(s)TreatmentKey Findings
Cell Line-DerivedH1975L858R/T790M50 mg/kg & 100 mg/kg, oralDose-dependent decrease in tumor volume; efficacy comparable to Osimertinib.
Patient-DerivedDFCI52L858R/T790M50 mg/kg, oralSimilar efficacy to Osimertinib; rapid decrease in tumor outgrowth.
Osimertinib-ResistantH3255GR-C797SL858R/T790M/C797S50 mg/kg, oral, dailyAchieved tumor regression.
Osimertinib-ResistantDFCI52-C797SL858R/T790M/C797SNot specifiedEffective in TKI-resistant models.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model (H1975)

This protocol describes the establishment of subcutaneous xenografts using the H1975 human NSCLC cell line.

Materials:

  • H1975 cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Sterile PBS

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Cell Preparation: Culture H1975 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (l) and width (w) with calipers. Calculate tumor volume using the formula: V = (l x w²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound by oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg) daily. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

CDX_Workflow A H1975 Cell Culture B Cell Harvest & Resuspension (1x10^7 cells/100µL in Matrigel) A->B C Subcutaneous Injection in Athymic Nude Mice B->C D Tumor Growth Monitoring (Twice Weekly) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (this compound or Vehicle) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Study Endpoint & Analysis G->H

Cell Line-Derived Xenograft Workflow
Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing PDX models.

Materials:

  • Fresh tumor tissue from NSCLC patients

  • Female immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

  • Surgical tools

  • Sterile PBS and appropriate culture media

  • This compound

  • Vehicle for oral administration

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Tissue Acquisition and Preparation: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Cut the tissue into small fragments (approximately 2-3 mm³).

  • Tumor Implantation: Anesthetize the mouse and make a small incision on the flank. Create a subcutaneous pocket and insert a single tumor fragment. Close the incision with surgical clips or sutures.

  • Engraftment and Passaging: Monitor mice for tumor growth. Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into new cohorts of mice for expansion.

  • Cohort Generation and Treatment: Once a stable PDX line is established, expand the model to generate a cohort of mice with tumors of 100-200 mm³. Randomize the mice and begin treatment with this compound as described in the CDX protocol.

  • Efficacy Evaluation and Analysis: Monitor tumor growth and animal health as previously described. At the end of the study, tumors can be harvested for further analysis (e.g., histology, western blotting).

PDX_Workflow A Patient Tumor Tissue Acquisition B Subcutaneous Implantation in Immunodeficient Mice (P0) A->B C Tumor Growth & Harvest B->C D Serial Passaging for Model Expansion (P1, P2...) C->D E Generation of Experimental Cohorts D->E F Treatment with this compound E->F G Efficacy Assessment F->G

Patient-Derived Xenograft Workflow

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has favorable properties for in vivo studies.

Table 3: Pharmacokinetic Parameters of Jbj-09-063 in Mice

RouteDose (mg/kg)Bioavailability (%)
Intravenous (i.v.)3-
Oral (p.o.)2014.6

Conclusion

This compound is a promising therapeutic agent for NSCLC with activating and resistance EGFR mutations. The protocols provided here offer a robust framework for preclinical evaluation of its efficacy in relevant in vivo xenograft models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to further characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for JBJ-09-063 TFA in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant activity against EGFR isoforms harboring activating mutations (L858R) as well as those with acquired resistance mutations (T790M, C797S) that render many ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) ineffective. Preclinical studies have shown that JBJ-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, leading to inhibition of tumor growth in various mouse models of non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on available preclinical data.

Data Presentation

Table 1: Recommended Dosage for In Vivo Mouse Studies
Route of AdministrationDosage RangeStudy TypeReference
Oral (p.o.)20 mg/kgPharmacokinetic
Oral (p.o.)50 mg/kgPharmacodynamic/Efficacy
Intravenous (i.v.)3 mg/kgPharmacokinetic
Table 2: Summary of In Vivo Efficacy Studies
Mouse ModelTreatmentDosing ScheduleOutcomeReference
H1975 Xenograft (EGFRL858R/T790M)50 mg/kg JBJ-09-063 p.o.DailyInhibition of EGFR, Akt, and ERK1/2 phosphorylation
DFCI52 Xenograft (EGFRL858R/T790M)50 mg/kg JBJ-09-063 p.o.DailySimilar efficacy to osimertinib, with more rapid tumor outgrowth after treatment cessation

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 20 mg/kg or 50 mg/kg), the number of mice, and their average body weight, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: Prepare a 10% (w/v) solution of HPβCD in sterile water. For example, to prepare 10 mL of vehicle, dissolve 1 g of HPβCD in 10 mL of sterile water. Gentle heating and vortexing can aid in dissolution. Allow the solution to cool to room temperature.

  • Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve this compound in the vehicle:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of the 10% HPβCD vehicle to achieve the desired final concentration.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Storage: It is recommended to prepare the dosing solution fresh for each experiment. If short-term storage is necessary, store the solution at 4°C, protected from light, for no longer than 24 hours.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials and Animals:

  • Female athymic nude mice (6-8 weeks old)

  • Human NSCLC cell line with relevant EGFR mutations (e.g., H1975, H3255GR)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution (10% HPβCD)

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen NSCLC cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow until they reach a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage.

    • The dosing volume is typically 100-200 µL per mouse.

    • Administer the treatment once daily for the duration of the study (e.g., 14-21 days).

  • Monitoring and Endpoint:

    • Monitor tumor growth and the body weight of the mice every 2-3 days throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Protocol 3: Pharmacodynamic Analysis

Materials:

  • Tumor tissue from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors and snap-freeze them in liquid nitrogen or process them immediately.

    • Homogenize the tumor tissue in lysis buffer on ice.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualization

G cluster_0 This compound Administration Workflow prep Prepare this compound in Vehicle administer Administer this compound (Oral Gavage) prep->administer implant Implant Human NSCLC Cells into Nude Mice monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize randomize->administer monitor_efficacy Monitor Tumor Volume & Body Weight administer->monitor_efficacy endpoint Endpoint & Tumor Excision monitor_efficacy->endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

G cluster_1 This compound Signaling Pathway Inhibition jbj This compound egfr Mutant EGFR jbj->egfr Allosteric Inhibition pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt downstream Cell Proliferation, Survival, Tumor Growth akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk erk->downstream

Caption: this compound inhibits mutant EGFR signaling pathways.

References

Application Notes and Protocols: JBJ-09-063 TFA Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant efficacy against various EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[1][2] This document provides detailed protocols for the preparation and storage of JBJ-09-063 trifluoroacetate (TFA) salt stock solutions to ensure reproducibility and maintain the integrity of the compound for in vitro and in vivo studies.

Quantitative Data Summary

For consistent experimental outcomes, it is crucial to use accurate physical and chemical properties of the compound. The following table summarizes the key quantitative data for JBJ-09-063 and its TFA salt.

PropertyJBJ-09-063 (Free Base)JBJ-09-063 TFAJBJ-09-063 Hydrochloride
Molecular Formula C₃₁H₂₉FN₄O₃SC₃₃H₃₀F₄N₄O₅SC₃₁H₃₀ClFN₄O₃S
Molecular Weight 556.66 g/mol 670.67 g/mol 593.11 g/mol
Solubility in DMSO 120 mg/mL (215.58 mM)≥ 100 mg/mL (149.10 mM)100 mg/mL (168.60 mM)
Powder Storage -20°C (3 years), 4°C (2 years)4°C (sealed, away from moisture)4°C (sealed, away from moisture)
Solution Storage -80°C (6 months), -20°C (1 month)-80°C (6 months), -20°C (1 month)-80°C (6 months), -20°C (1 month)

Note: The use of hygroscopic DMSO can significantly impact solubility. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions. For all forms of JBJ-09-063, solutions are reported to be unstable and should ideally be prepared fresh.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.707 mg of this compound (Molecular Weight: 670.67 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed to prevent solvent evaporation and exposure to moisture.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway of JBJ-09-063 and the experimental workflow for stock solution preparation.

EGFR_Signaling_Pathway EGFR EGFR Downstream Downstream Signaling (e.g., Akt, ERK1/2) EGFR->Downstream Phosphorylation JBJ_09_063 JBJ-09-063 JBJ_09_063->EGFR Allosteric Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for JBJ-09-063 TFA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JBJ-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, in in vitro assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for studies in cancer cell biology and drug discovery.

Introduction

JBJ-09-063 is a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant activity against various EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[3][4] This compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[5] Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.

Solubility of JBJ-09-063 Forms in DMSO

The solubility of JBJ-09-063 can vary depending on its salt form. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Compound FormMolecular Weight ( g/mol )Solubility in DMSOMolar ConcentrationNotes
This compound 670.67≥ 100 mg/mL≥ 149.10 mMUse newly opened, anhydrous DMSO.
JBJ-09-063 (Base)556.63120 mg/mL215.58 mMUltrasonic agitation may be required.
JBJ-09-063 HCl593.11100 mg/mL168.60 mMUltrasonic agitation may be required.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (670.67 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 670.67 g/mol * 1000 mg/g = 6.7067 mg

  • Weigh the compound: Carefully weigh out approximately 6.71 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., EGFR-mutant non-small cell lung cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using an MTT assay.

JBJ-09-063 Mechanism of Action

G cluster_pathway EGFR Signaling Pathway cluster_inhibitor Inhibitor Action EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation JBJ JBJ-09-063 JBJ->EGFR Allosteric Inhibition

Caption: JBJ-09-063 allosterically inhibits mutant EGFR signaling.

References

Application Notes and Protocols for Jbj-09-063 TFA in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3][4][5] It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). A key mechanism of action for Jbj-09-063 is the induction of apoptosis, or programmed cell death, in cancer cells with susceptible EGFR mutations. This document provides detailed application notes and protocols for utilizing this compound in various apoptosis assays.

Jbj-09-063 has been shown to be effective against various EGFR mutations, including L858R, L858R/T790M, and L858R/T790M/C797S. Its mechanism involves the reduction of EGFR, Akt, and ERK1/2 phosphorylation, key nodes in cell survival signaling pathways. By inhibiting these pathways, Jbj-09-063 effectively shifts the balance towards apoptosis, leading to the demise of cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Jbj-09-063 against various EGFR mutants. This data is crucial for determining the appropriate concentration range for inducing apoptosis in cell-based assays.

Table 1: IC50 Values of this compound for EGFR Mutants

EGFR MutantIC50 (nM)Reference
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Table 2: IC50 Values of Jbj-09-063 in Ba/F3 Cells

TreatmentIC50 (nM)Reference
Jbj-09-063 alone50
Jbj-09-063 in combination with Cetuximab6

Signaling Pathway

dot digraph "Jbj-09-063_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Jbj [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="Mutant EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Jbj -> EGFR [arrowhead=tee, color="#EA4335"]; EGFR -> PI3K [color="#5F6368"]; EGFR -> Ras [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> Proliferation [arrowhead=tee, color="#EA4335"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [arrowhead=tee, color="#EA4335"]; Akt -> Apoptosis [arrowhead=normal, style=dashed, color="#34A853"]; ERK -> Apoptosis [arrowhead=normal, style=dashed, color="#34A853"]; } केंदot Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells following treatment with this compound.

dot digraph "Annexin_V_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes start [label="Seed Cells\n(e.g., NCI-H1975, Ba/F3 with EGFR mutations)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound\n(e.g., 0.1 nM - 1 µM) and Controls (DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with cold PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Add Annexin V-FITC and PI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate for 15 min at RT in the dark", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze by Flow Cytometry\n(within 1 hour)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> harvest; harvest -> wash1; wash1 -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; } केंदot Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Cell line of interest (e.g., NCI-H1975 for EGFR L858R/T790M)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

dot digraph "Caspase_Glo_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes start [label="Seed Cells in a white-walled 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound and Controls", fillcolor="#FBBC05", fontcolor="#202124"]; incubate1 [label="Incubate for desired time period", fillcolor="#FBBC05", fontcolor="#202124"]; add_reagent [label="Add Caspase-Glo® 3/7 Reagent to each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate at RT for 1 hour", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Measure luminescence with a plate reader", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> incubate1; incubate1 -> add_reagent; add_reagent -> incubate2; incubate2 -> read; } केंदot Caption: Experimental workflow for Caspase-Glo® 3/7 assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations and a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis Markers

Western blotting allows for the detection and semi-quantification of key proteins involved in the apoptotic signaling cascade.

dot digraph "Western_Blot_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes start [label="Treat Cells with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse [label="Lyse Cells and Quantify Protein", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Transfer to PVDF or Nitrocellulose Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Block Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_ab [label="Incubate with Primary Antibodies\n(e.g., anti-cleaved PARP, anti-cleaved Caspase-3, p-EGFR, p-Akt, p-ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_ab [label="Incubate with HRP-conjugated Secondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detect [label="Detect with ECL Substrate and Image", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> lyse; lyse -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detect; } केंदot Caption: Experimental workflow for Western blotting of apoptosis markers.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., cleaved PARP, cleaved Caspase-3, p-EGFR, p-Akt, p-ERK, and their total protein counterparts, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein expression.

Conclusion

This compound is a valuable tool for studying apoptosis in the context of EGFR-mutant cancers. The protocols outlined in this document provide a framework for investigating its pro-apoptotic effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results. The provided quantitative data and signaling pathway information will aid in experimental design and data interpretation.

References

Application Notes and Protocols for Studying Osimertinib-Resistant Mutations Using JBJ-09-063 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance, frequently driven by mutations such as C797S, presents a major clinical challenge. JBJ-09-063 TFA is a potent, mutant-selective, allosteric EGFR inhibitor that has demonstrated efficacy against various osimertinib-resistant mutations.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of osimertinib resistance.

Mechanism of Action

JBJ-09-063 is an allosteric inhibitor that binds to a pocket on the EGFR kinase domain distinct from the ATP-binding site.[1][4] This allows it to circumvent resistance mechanisms that arise from mutations within the ATP-binding pocket, such as the C797S mutation, which prevents the covalent binding of irreversible TKIs like osimertinib. JBJ-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, thereby inhibiting the proliferation of cancer cells harboring TKI-sensitive and resistant EGFR mutations.

Quantitative Data

The following tables summarize the in vitro potency of JBJ-09-063 against various EGFR mutations.

Table 1: In Vitro Inhibitory Activity of JBJ-09-063 against EGFR Kinase Domains

EGFR MutantIC₅₀ (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
L858R/T790M/L747S0.396

Table 2: Cellular IC₅₀ Values of JBJ-09-063 in Ba/F3 Cells

TreatmentIC₅₀ (nM)
JBJ-09-063 alone50
JBJ-09-063 + Cetuximab6

Experimental Protocols

Generation of Osimertinib-Resistant Cell Lines

a. Engineering Ba/F3 Cells with EGFR Mutations

The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. Ectopic expression of constitutively active EGFR mutants renders these cells IL-3 independent, providing a robust model system for studying EGFR inhibitors.

Protocol for Generating Stable Ba/F3 Cell Lines:

  • Vector Construction: Subclone the desired human EGFR mutant cDNA (e.g., L858R/T790M/C797S) into a retroviral expression vector such as pBABE-puro.

  • Retrovirus Production: Transfect Phoenix-A packaging cells with the EGFR mutant-containing retroviral vector using a suitable transfection reagent. Collect the retroviral supernatant 48-72 hours post-transfection.

  • Transduction of Ba/F3 Cells: Spin-infect Ba/F3 cells with the collected retroviral supernatant in the presence of polybrene (8 µg/mL).

  • Selection: 24 hours post-transduction, select for stably transduced cells by adding puromycin (2 µg/mL) to the culture medium.

  • IL-3 Withdrawal and Expansion: After 48-72 hours of selection, wash the cells with PBS to remove puromycin and IL-3. Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and culture without IL-3. Only cells successfully transformed to IL-3 independence by the active EGFR mutant will proliferate.

b. Generation of H3255GR-C797S Cell Line

This protocol describes the generation of an osimertinib-resistant cell line from the H3255GR cell line, which already harbors the L858R and T790M mutations.

Protocol for CRISPR/Cas9-mediated Knock-in:

  • Design sgRNA: Design a single-guide RNA (sgRNA) targeting the region of the EGFR gene where the C797S mutation is to be introduced.

  • Nucleofection: Co-transfect H3255GR cells with a plasmid encoding Cas9 nuclease and the designed sgRNA using a nucleofection system.

  • Selection: One week post-transfection, select for cells that have incorporated the C797S mutation by treating the cell population with 100 nM osimertinib.

  • Verification: Isolate single-cell clones and verify the presence of the C797S mutation in cis with the T790M mutation using next-generation sequencing.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP.

Protocol:

  • Cell Seeding: Seed Ba/F3 or other relevant cells in a 96-well opaque-walled plate at a density of 5,000 to 10,000 cells per well in 100 µL of the appropriate growth medium.

  • Drug Treatment: Add serial dilutions of this compound (or other inhibitors) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC₅₀ values.

Western Blotting for EGFR Pathway Phosphorylation

This protocol is for assessing the effect of JBJ-09-063 on the phosphorylation status of EGFR and its downstream effectors.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of JBJ-09-063 or control for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits JBJ_063 JBJ-09-063 JBJ_063->EGFR Allosterically Inhibits C797S C797S Mutation C797S->Osimertinib Confers Resistance

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_line_dev Cell Line Development cluster_in_vitro_assays In Vitro Assays cluster_data_analysis Data Analysis start Start: Choose Cell Line (e.g., Ba/F3, H3255GR) transfection Transfection/Transduction with EGFR Mutants start->transfection selection Selection (Puromycin or Osimertinib) transfection->selection verification Verification (Sequencing) selection->verification cell_viability Cell Viability Assay (CellTiter-Glo) verification->cell_viability western_blot Western Blot (pEGFR, pAKT, pERK) verification->western_blot ic50 IC50 Determination cell_viability->ic50 pathway_analysis Pathway Inhibition Analysis western_blot->pathway_analysis

Caption: Experimental workflow for evaluating JBJ-09-063.

References

Application Notes and Protocols for Jbj-09-063 TFA and Cetuximab Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the synergistic effects of Jbj-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, and Cetuximab, an EGFR-targeting monoclonal antibody. The combination of these two agents presents a promising therapeutic strategy to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) and enhance anti-cancer efficacy. This compound is effective against EGFR TKI-sensitive and resistant models, including those with T790M and C797S mutations.[1][2] Cetuximab functions by blocking ligand binding to EGFR and inducing antibody-dependent cellular cytotoxicity.[3][4][5] Preclinical data has demonstrated a significant synergistic effect when combining Jbj-09-063 with Cetuximab.

These protocols are intended to serve as a comprehensive guide for researchers in the fields of oncology and drug development to design and execute in vitro studies evaluating this drug combination.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Single Agent and in Combination with Cetuximab
Cell LineEGFR Mutation StatusTreatmentIC50 (nM)Reference
Ba/F3EGFR L858R/T790MThis compound50
Ba/F3EGFR L858R/T790MThis compound + Cetuximab6
EGFR L858RN/AThis compound0.147
EGFR L858R/T790MN/AThis compound0.063
EGFR L858R/T790M/C797SN/AThis compound0.083

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Ba/F3 cells engineered to express EGFR mutations (e.g., L858R/T790M).

    • Human non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations (e.g., NCI-H1975, PC-9).

  • Culture Medium:

    • RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of an IL-3 supplement for Ba/F3 cells to ensure survival of non-transfected cells.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain exponential growth.

Drug Preparation
  • This compound:

    • Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Further dilute in culture medium to the desired working concentrations immediately before use.

  • Cetuximab:

    • Use a commercially available, sterile formulation of Cetuximab.

    • Dilute in sterile phosphate-buffered saline (PBS) or culture medium to the desired working concentrations.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound and Cetuximab, alone and in combination.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound and Cetuximab in culture medium.

    • Treat the cells with:

      • This compound alone (e.g., 0.1 nM to 1 µM).

      • Cetuximab alone (e.g., 1 µg/mL to 100 µg/mL).

      • A combination of this compound and Cetuximab at various concentration ratios (e.g., a fixed concentration of Cetuximab with varying concentrations of this compound, or a fixed ratio combination).

      • Vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C.

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each treatment using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis

This protocol is used to investigate the effects of the drug combination on the EGFR signaling pathway.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, Cetuximab, or the combination for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the protein expression levels across the different treatment groups.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Combination Study cluster_viability Cell Viability Assay cluster_western Western Blot Analysis prep Cell Seeding & Adherence treat Drug Treatment (this compound, Cetuximab, Combination) prep->treat incubate Incubation (72h) treat->incubate lysis Cell Lysis treat->lysis viability_assay MTT / CellTiter-Glo Assay incubate->viability_assay viability_readout Absorbance / Luminescence Measurement viability_assay->viability_readout viability_analysis IC50 & CI Calculation viability_readout->viability_analysis sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing sds_page->probing detection ECL Detection & Analysis probing->detection

Caption: Workflow for in vitro combination studies of this compound and Cetuximab.

G cluster_pathway EGFR Signaling Pathway and Drug Inhibition cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway ligand EGF / TGF-α egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer pi3k PI3K dimer->pi3k ras RAS dimer->ras akt Akt pi3k->akt prolif Cell Proliferation, Survival, Growth akt->prolif raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->prolif cetuximab Cetuximab cetuximab->egfr Blocks Ligand Binding jbj This compound jbj->dimer Allosteric Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound and Cetuximab.

References

Troubleshooting & Optimization

Troubleshooting Jbj-09-063 tfa instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jbj-09-063. The information focuses on addressing the observed instability of Jbj-09-063, particularly the trifluoroacetic acid (TFA) salt, in solution to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Jbj-09-063 are inconsistent. What could be the cause?

A1: Inconsistent results are often linked to the instability of Jbj-09-063 in solution. The free-base form of the compound is known to be unstable, and solutions can degrade over time.[1][2] It is crucial to handle the compound and its solutions with care to ensure the integrity of your experiments. Factors such as the solvent used, storage duration and temperature, and the number of freeze-thaw cycles can impact its stability.

Q2: I've noticed a decrease in the potency of my Jbj-09-063 stock solution. Why is this happening?

A2: A decrease in potency is a direct indicator of compound degradation. The chemical structure of Jbj-09-063 contains functional groups, such as an amide bond and a phenolic hydroxyl group, which can be susceptible to hydrolysis and oxidation, respectively, under suboptimal conditions. Over time, these reactions reduce the concentration of the active compound in your stock solution.

Q3: How should I prepare and store Jbj-09-063 solutions to maximize stability?

A3: To maximize stability, it is highly recommended to prepare solutions fresh for each experiment.[2] If a stock solution must be prepared, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] For short-term storage, solutions can be kept at -20°C for up to one month, and for longer-term storage, -80°C is recommended for up to six months. Always store solutions tightly sealed and protected from light.

Q4: What is the difference between Jbj-09-063, Jbj-09-063 TFA, and Jbj-09-063 hydrochloride? Which one should I use?

A4: Jbj-09-063 refers to the free-base form of the compound, which is prone to instability. This compound and Jbj-09-063 hydrochloride are salt forms of the compound. These salt forms are generally more stable and soluble than the free base, making them preferable for most experimental applications. While they retain the same biological activity, it is advisable to use a stable salt form to improve the reproducibility of your experiments.

Q5: In which solvents should I dissolve Jbj-09-063?

A5: Jbj-09-063 is soluble in DMSO. For in vitro experiments, a high-concentration stock solution in anhydrous DMSO is recommended. For in vivo studies, specific formulations may be required and should be prepared according to established protocols, which may involve solvents like PEG300, Tween 80, and corn oil.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Jbj-09-063.

Issue 1: Higher than expected IC50 values or loss of inhibitory activity.
  • Potential Cause: Degradation of Jbj-09-063 in the stock solution or in the final assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Discard the old stock solution and prepare a new one from solid material immediately before the experiment.

    • Use a More Stable Salt Form: If you are using the free base, consider switching to the TFA or hydrochloride salt of Jbj-09-063.

    • Minimize Time in Aqueous Media: The amide bond in Jbj-09-063 can be susceptible to hydrolysis. Minimize the pre-incubation time of the compound in aqueous assay buffers.

    • pH of Assay Medium: Ensure the pH of your cell culture or assay medium is stable and within the physiological range (pH 7.2-7.4), as extreme pH values can accelerate degradation.

Issue 2: Precipitate formation in the stock solution or upon dilution in aqueous media.
  • Potential Cause: Poor solubility or compound precipitation.

  • Troubleshooting Steps:

    • Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Water contamination can reduce solubility and promote hydrolysis.

    • Sonication: Briefly sonicate the stock solution to ensure complete dissolution.

    • Two-Step Dilution: When diluting the DMSO stock into an aqueous buffer, perform a serial dilution or a two-step dilution process to avoid rapid precipitation.

    • Use of Surfactants: For certain assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20) may help maintain solubility.

Issue 3: Inconsistent results between experimental replicates.
  • Potential Cause: Inconsistent compound concentration due to degradation or handling variability.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: If a stock solution must be reused, ensure it was initially aliquoted into single-use vials to avoid variability from multiple freeze-thaw cycles.

    • Standardize Solution Preparation: Ensure that the procedure for preparing and handling the Jbj-09-063 solution is consistent across all experiments.

    • Protect from Light and Air: The phenolic group in Jbj-09-063 could be prone to oxidation. Store solutions protected from light and minimize exposure to air. Consider purging the headspace of the vial with an inert gas like argon or nitrogen.

Quantitative Data Summary

The following tables summarize the reported biological activity and pharmacokinetic properties of Jbj-09-063.

Table 1: In Vitro Inhibitory Activity of Jbj-09-063 against EGFR Mutants

EGFR MutantIC50 (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Table 2: In Vivo Pharmacokinetic Parameters of Jbj-09-063 in Mice

ParameterValueDosing
IV Clearance5.0 ml/min/kg3 mg/kg (i.v.)
Bioavailability14.6%20 mg/kg (p.o.)

Experimental Protocols

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol incorporates best practices for handling potentially unstable compounds like Jbj-09-063.

  • Preparation of Jbj-09-063 Stock Solution:

    • On the day of the experiment, weigh out the required amount of this compound powder.

    • Dissolve in high-purity, anhydrous DMSO to make a 10 mM stock solution.

    • Vortex and briefly sonicate to ensure complete dissolution. Keep the stock solution at room temperature, protected from light, during the experiment.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of the appropriate growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM Jbj-09-063 stock solution in DMSO.

    • Further dilute these intermediate concentrations in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Jbj-09-063.

    • Include vehicle control (DMSO-treated) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Troubleshooting_Workflow start Inconsistent or Negative Experimental Results check_solution Was the Jbj-09-063 solution prepared fresh for this experiment? start->check_solution prepare_fresh Action: Prepare a fresh solution from solid compound immediately before the next experiment. check_solution->prepare_fresh No check_salt Are you using a stable salt form (TFA or HCl)? check_solution->check_salt Yes prepare_fresh->check_salt use_salt Recommendation: Switch to This compound or HCl salt for improved stability. check_salt->use_salt No check_handling Review solution handling: - Aliquoted to avoid freeze-thaw? - Stored at -80°C? - Protected from light? check_salt->check_handling Yes use_salt->check_handling improve_handling Action: Implement best practices for solution handling and storage. check_handling->improve_handling No final_check If issues persist, consider assay-specific factors (e.g., buffer pH, incubation time). check_handling->final_check Yes improve_handling->final_check

Caption: Troubleshooting workflow for Jbj-09-063 related experimental issues.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R/T790M) PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Jbj09063 Jbj-09-063 (Allosteric Inhibitor) Jbj09063->EGFR Inhibits Akt Akt PI3K->Akt Cell_Effects Cell Proliferation, Survival Akt->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Effects

Caption: Jbj-09-063 inhibits the EGFR signaling pathway.

References

Jbj-09-063 tfa off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jbj-09-063 TFA, a mutant-selective allosteric EGFR inhibitor. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective allosteric inhibitor of epidermal growth factor receptor (EGFR) with activating mutations. It binds to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR's kinase activity. This subsequently reduces the phosphorylation of downstream signaling proteins such as Akt and ERK1/2, which are crucial for tumor cell proliferation and survival.[1][2][3][4][5]

Q2: Which EGFR mutations is this compound effective against?

This compound has demonstrated high potency against several clinically relevant EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).

Q3: Is this compound effective against wild-type EGFR?

This compound is highly selective for mutant EGFR over wild-type (WT) EGFR. In cell lines with EGFRwt amplification, such as A431, this compound is significantly less effective at inhibiting cell viability and downstream signaling compared to non-selective EGFR inhibitors.

Q4: What are the known resistance mechanisms to this compound?

Resistance to this compound can be mediated by on-target EGFR L747S mutation. Additionally, resistance can arise from signaling bypass through the homo- or heterodimerization of EGFR with other ERBB family members.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced than expected potency in cell-based assays 1. Suboptimal inhibitor concentration. 2. Cell line specific resistance. 3. Instability of the compound.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Verify the EGFR mutation status of your cell line. Consider that resistance can be conferred by EGFR L747S mutation or dimerization with other ERBB family members. 3. The free form of Jbj-09-063 can be unstable. It is advisable to use a stable salt form, such as the TFA salt. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Inconsistent results between experiments 1. Variation in experimental conditions. 2. Cell line heterogeneity.1. Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. 2. Ensure a consistent passage number for your cell lines and periodically perform cell line authentication.
Unexpected toxicity in non-EGFR mutant cell lines 1. Potential off-target effects.1. While Jbj-09-063 is highly selective, off-target kinase inhibition at high concentrations cannot be entirely ruled out. It is recommended to perform a broader kinase screen to identify potential off-target interactions. 2. Compare the cytotoxic effects with a panel of cell lines with varying genetic backgrounds to identify potential off-target liabilities.
Drug combination studies show antagonistic effects 1. Negative feedback loop activation. 2. Unexpected drug-drug interactions.1. Investigate the activation status of potential bypass signaling pathways upon treatment. 2. Perform a comprehensive literature review on the combination of agents being tested.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants

EGFR MutantIC50 (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Table 2: Cellular Activity of Jbj-09-063 in Ba/F3 Cells

TreatmentIC50 (nM)
Jbj-09-063 alone50
Jbj-09-063 in combination with Cetuximab6

Experimental Protocols

Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in RPMI media.

  • Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or control compounds (e.g., gefitinib, osimertinib).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo®.

  • Data Analysis: Plot the percentage of viable cells relative to a DMSO-treated control to determine the IC50 values.

Western Blot Analysis

  • Cell Lysis: Treat cells with the desired concentrations of inhibitors for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK1/2, and ERK1/2. Use a loading control like tubulin to ensure equal loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling EGFR Mutant EGFR Akt Akt EGFR->Akt Phosphorylates ERK ERK1/2 EGFR->ERK Phosphorylates Jbj_09_063 This compound Jbj_09_063->EGFR Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cell Lines treat Treat with This compound start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot (p-EGFR, p-Akt, etc.) incubate->western ic50 Determine IC50 viability->ic50 protein Analyze Protein Phosphorylation western->protein

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Overcoming In Vitro Resistance to Jbj-09-063 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the allosteric EGFR inhibitor Jbj-09-063 TFA in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Jbj-09-063 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, Jbj-09-063 binds to a distinct allosteric site.[1][4] This binding mode allows it to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as T790M and C797S. Its mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently downregulates downstream signaling pathways, including the Akt and ERK1/2 pathways.

Q2: We are observing reduced efficacy of Jbj-09-063 in our cell line. What are the known mechanisms of resistance?

There are two primary mechanisms of resistance to Jbj-09-063 that have been identified in vitro:

  • On-target mutation: The acquisition of the EGFR L747S mutation can confer resistance to Jbj-09-063.

  • EGFR Dimerization: Homo- or heterodimerization of EGFR with other ERBB family members can also mediate resistance to Jbj-09-063.

Q3: How can we overcome resistance to Jbj-09-063 in our experiments?

The most effective strategy to overcome resistance to Jbj-09-063 is through combination therapy. Co-treatment with an ATP-competitive EGFR inhibitor, such as osimertinib, has been shown to prevent the emergence of resistant colonies in vitro. This combination approach can enhance efficacy and suppress the development of resistance.

Q4: Is Jbj-09-063 effective against cell lines resistant to other EGFR TKIs?

Yes, a key advantage of Jbj-09-063 is its efficacy in models that are resistant to other EGFR TKIs. It has demonstrated potent activity against cell lines harboring the T790M and C797S mutations, which are common mechanisms of resistance to first, second, and third-generation EGFR inhibitors.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased sensitivity to Jbj-09-063 in a previously sensitive cell line. 1. Development of the EGFR L747S resistance mutation. 2. Increased EGFR homo- or heterodimerization.1. Sequence the EGFR kinase domain of the resistant cells to check for the L747S mutation. 2. Evaluate the dimerization status of EGFR. 3. Implement a combination therapy strategy by co-administering Jbj-09-063 with an ATP-competitive EGFR inhibitor like osimertinib.
Variability in experimental results. 1. Instability of the this compound compound in solution. 2. Inconsistent cell culture conditions.1. Prepare fresh solutions of Jbj-09-063 for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell density, media composition, and incubation times across all experiments.
Jbj-09-063 shows lower than expected potency in a new cell line. The cell line may have intrinsic resistance mechanisms, such as pre-existing EGFR dimerization or other bypass signaling pathways.1. Characterize the baseline EGFR mutation and dimerization status of the cell line. 2. Test a dose-response matrix of Jbj-09-063 combined with an ATP-competitive EGFR inhibitor to identify potential synergistic effects.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity (IC50) of Jbj-09-063 against various EGFR mutants.

EGFR MutantJbj-09-063 IC50 (nM)Reference
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR L858R/T790M/L747S0.396

Table 2: Cellular Activity of Jbj-09-063 in Ba/F3 Cells.

TreatmentCell LineIC50 (nM)Reference
Jbj-09-063 aloneBa/F350
Jbj-09-063 + CetuximabBa/F36

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and any combination drugs (e.g., osimertinib) in growth medium. Add the desired concentrations to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 values.

Protocol 2: Western Blot Analysis for EGFR Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK1/2, and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Akt Akt EGFR->Akt Phosphorylation ERK ERK1/2 EGFR->ERK Phosphorylation Jbj_09_063 This compound Jbj_09_063->EGFR Allosteric Inhibition ATP_Inhibitor ATP-competitive Inhibitor ATP_Inhibitor->EGFR ATP-competitive Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

EGFR Signaling and Inhibition

Resistance_Workflow Start Sensitive Cell Line (e.g., EGFR L858R) Treatment Chronic Jbj-09-063 Treatment Start->Treatment Resistance Resistance Observed Treatment->Resistance Sequencing Sequence EGFR Kinase Domain Resistance->Sequencing Dimerization Assess EGFR Dimerization Resistance->Dimerization L747S L747S Mutation Identified Sequencing->L747S Dimer Increased Dimerization Dimerization->Dimer Combination Implement Combination Therapy (Jbj-09-063 + ATP-competitive Inhibitor) L747S->Combination Dimer->Combination

Troubleshooting Resistance Workflow

References

Jbj-09-063 tfa stability issues and proper handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Jbj-09-063 TFA, a mutant-selective allosteric EGFR inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It targets EGFR with activating mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[1][2] Unlike ATP-competitive inhibitors, Jbj-09-063 binds to an allosteric site on the EGFR kinase domain, leading to the inhibition of downstream signaling pathways such as AKT and ERK1/2, which are crucial for cell proliferation and survival.

2. What is the recommended method for storing solid this compound?

Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.

3. How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Store this stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles. When stored at -80°C, it is advised to use the solution within 6 months.

4. How do I prepare working solutions for cell culture experiments?

To prepare a working solution, dilute the DMSO stock solution with your cell culture medium or phosphate-buffered saline (PBS). It is important to note that Jbj-09-063 is lipophilic, and precipitation may occur when diluting in aqueous solutions. If precipitation is observed, sonication can help to fully dissolve the compound. It is strongly recommended to prepare working solutions fresh for each experiment.

5. What is the stability of this compound in aqueous solutions?

Stability and Handling Data

FormStorage ConditionRecommended DurationKey Considerations
Solid (TFA Salt) 4°C, sealed, away from moistureLong-termProtect from moisture to ensure stability.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution Room Temperature or 37°CPrepare fresh for each useProne to precipitation; sonicate if necessary. Limited stability is expected.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent or no biological effect Degradation of the compound: this compound solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -80°C or -20°C in small aliquots. Always prepare aqueous working solutions immediately before use.
Precipitation of the compound: The compound may have precipitated out of the aqueous working solution, leading to a lower effective concentration.Visually inspect the working solution for any precipitates. If observed, try sonicating the solution. Consider preparing the working solution in pre-warmed media and adding it to the cells promptly.
Incorrect concentration: The concentration used may be too low to elicit a response in your specific cell line.Perform a dose-response experiment to determine the optimal concentration for your experimental setup.
High background in Western Blot for p-EGFR Suboptimal antibody dilution or blocking: This can lead to non-specific binding of the antibody.Optimize the antibody concentrations and blocking conditions for your specific cell line and experimental setup.
Incomplete inhibition: The concentration or incubation time of this compound may not be sufficient to fully inhibit EGFR phosphorylation.Increase the concentration of this compound or extend the incubation time. Confirm the optimal conditions with a dose-response and time-course experiment.
Cell toxicity unrelated to EGFR inhibition DMSO toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%).
Off-target effects: At very high concentrations, the compound may have off-target effects.Use the lowest effective concentration of this compound that gives the desired biological effect.

Experimental Protocols

General Cell-Based Assay Protocol

This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell seeding density, treatment duration, and final compound concentration should be optimized for your particular cell line and assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in appropriate culture plates start->seed_cells incubate_24h Incubate for 24 hours to allow attachment seed_cells->incubate_24h prepare_working_solution Prepare fresh working solution of this compound in culture medium incubate_24h->prepare_working_solution add_treatment Add working solution to cells at desired concentrations prepare_working_solution->add_treatment incubate_treatment Incubate for the desired treatment duration (e.g., 24, 48, 72 hours) add_treatment->incubate_treatment perform_assay Perform downstream analysis (e.g., cell viability assay, Western blot) incubate_treatment->perform_assay end End perform_assay->end

General workflow for cell-based experiments with this compound.

Western Blot Protocol for Phospho-EGFR Inhibition

This protocol outlines the key steps to assess the effect of this compound on EGFR phosphorylation.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control if available.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway

Jbj-09-063 is an allosteric inhibitor that targets mutant EGFR, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Jbj This compound Jbj->EGFR Allosteric Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Mechanism of action of this compound in the EGFR signaling pathway.

References

Improving Jbj-09-063 tfa efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Jbj-09-063 TFA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It binds to a site on the EGFR protein that is different from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs). This allosteric inhibition is effective against various EGFR mutations, including those that confer resistance to other TKIs, such as T790M and C797S. By binding to this allosteric site, this compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK1/2.

Q2: Which EGFR mutations is this compound effective against?

A2: this compound has demonstrated potent inhibitory activity against several clinically relevant EGFR mutations. It is effective against TKI-sensitive and resistant models. Specific mutations it targets include EGFR L858R, L858R/T790M, and L858R/T790M/C797S.

Q3: What is the recommended dosage for in vivo studies?

A3: Based on preclinical studies in mice, suggested dosages for Jbj-09-063 are 3 mg/kg for intravenous (i.v.) administration and 20 mg/kg for oral (p.o.) administration. In xenograft models, oral doses of 50 mg/kg and 100 mg/kg have been shown to be as effective as the standard-of-care drug, Osimertinib.

Q4: What are the pharmacokinetic properties of Jbj-09-063?

A4: Jbj-09-063 exhibits favorable pharmacokinetic properties that support its efficacy with oral dosing. In mice, it has an intravenous clearance (Cl) of 5.0 to 15.7 mL/min/kg and a bioavailability of 14.6%.

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition observed in our xenograft model.

  • Question: We are administering this compound orally at 20 mg/kg, but we are not seeing the expected level of tumor regression in our EGFR-mutant xenograft model. What could be the issue?

  • Answer:

    • Dosage and Model Specificity: While 20 mg/kg is a recommended starting dose, the optimal dose can vary between different xenograft models. For instance, in H1975 and patient-derived DFCI52 xenograft models, doses of 50 mg/kg and 100 mg/kg were found to be as effective as Osimertinib. Consider performing a dose-response study to determine the most effective concentration for your specific model.

    • Drug Formulation and Stability: Jbj-09-063 in its free form can be unstable. Ensure you are using a stable salt form, such as the TFA or hydrochloride salt. Also, prepare solutions fresh and avoid repeated freeze-thaw cycles.

    • Target EGFR Mutation: Confirm that your xenograft model expresses an EGFR mutation known to be sensitive to Jbj-09-063. This compound is a mutant-selective inhibitor. It has been shown to have no effect on the tumor volume of A431 xenografts, which overexpress wild-type EGFR.

    • Resistance Mechanisms: Be aware of potential resistance mechanisms. EGFR homo- or heterodimerization with other ERBB family members, or the presence of the EGFR L747S mutation, can confer resistance to Jbj-09-063.

Issue 2: High variability in tumor response within the same treatment group.

  • Question: We are observing significant differences in tumor size among mice receiving the same dose of this compound. What could be causing this variability?

  • Answer:

    • Gavage Technique: If administering orally, ensure consistent and accurate gavage technique to minimize variability in drug delivery.

    • Tumor Heterogeneity: The initial tumor burden and the heterogeneity of the tumor cell population within the xenograft can influence treatment response. Ensure that tumors are of a consistent size at the start of the treatment.

    • Pharmacokinetics: Individual differences in mouse metabolism and drug absorption can contribute to variability. Ensure consistent age, weight, and health status of the animals in your study groups.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

EGFR MutationIC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
LT/L747S0.396

Table 2: In Vitro Cell-Based Activity of Jbj-09-063

Cell LineConditionIC50 (nM)
Ba/F3Jbj-09-063 alone50
Ba/F3Jbj-09-063 + Cetuximab6

Table 3: In Vivo Pharmacokinetic Parameters of Jbj-09-063 in Mice

ParameterValueAdministration Route
Clearance (Cl)5.0 - 15.7 mL/min/kgIntravenous (i.v.)
Bioavailability14.6%Oral (p.o.)

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture human non-small cell lung cancer cells harboring a relevant EGFR mutation (e.g., H1975, which has L858R/T790M mutations).

    • Harvest cells during the exponential growth phase.

    • Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-9 animals per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • Administer the desired dose (e.g., 20, 50, or 100 mg/kg) daily or as determined by pharmacokinetic studies.

    • The control group should receive the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specific time points after the final dose, collect tumor tissue.

    • Analyze the tissue via Western Blot to assess the phosphorylation status of EGFR, Akt, and ERK1/2 to confirm target engagement.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Jbj_09_063 This compound Jbj_09_063->EGFR Allosteric Inhibition

Caption: this compound mechanism of action on the EGFR signaling pathway.

InVivo_Workflow start Start cell_culture 1. Cell Culture (EGFR-mutant line) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth to ~150mm³ implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Daily Oral Dosing (Vehicle vs. Jbj-09-063) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring endpoint 7. End of Study (e.g., 21 days) monitoring->endpoint analysis 8. Data Analysis (TGI & Stats) endpoint->analysis pd_analysis Optional: Pharmacodynamic Analysis endpoint->pd_analysis end End analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

References

Potential for Jbj-09-063 tfa degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation of JBJ-09-063 TFA and best practices for its prevention. The information is intended for researchers, scientists, and drug development professionals. Please note that specific degradation pathways for this compound have not been extensively published. Therefore, the following recommendations are based on general chemical principles for quinazolinone-based compounds, vendor-supplied handling instructions, and standard laboratory practices for ensuring compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

While specific data for this compound is limited, potential degradation pathways for similar complex heterocyclic molecules include:

  • Hydrolysis: The quinazolinone core, although generally stable, can be susceptible to hydrolysis under strongly alkaline conditions. Amide bonds within the molecule could also be subject to hydrolysis.

  • Oxidation: Functional groups within the molecule may be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation processes.

Q2: How should I store this compound to minimize degradation?

Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended based on information from suppliers.[1]

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) 4°CLong-termStore in a tightly sealed container, protected from moisture and light.[1]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvent.[2]
In Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvent.[2]

Q3: My this compound solution has been stored for a while. How can I check for degradation?

It is recommended to use freshly prepared solutions for experiments, as solutions are known to be unstable.[3] If you suspect degradation, you can perform the following checks:

  • Visual Inspection: Look for any changes in color or the appearance of precipitates in your solution.

  • Analytical Chemistry: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A change in the peak area of the parent compound or the appearance of new peaks could indicate degradation.

Q4: What is the role of the trifluoroacetate (TFA) salt in the stability of JBJ-09-063?

JBJ-09-063 is supplied as a trifluoroacetate salt to improve its solubility and stability in solid form compared to the free base. The TFA counter-ion itself is generally stable. However, residual TFA from purification can sometimes affect experimental results, though this is more commonly a concern in biological assays with peptides rather than with small molecule inhibitors. For most applications with this compound, the TFA salt is not expected to be a primary driver of degradation under proper storage conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to lower active concentration.Prepare a fresh stock solution of this compound from solid material. If possible, analyze the old and new solutions by HPLC to compare purity.
Precipitate forms in the stock solution upon storage. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex or sonicate to redissolve. Ensure the vial is properly sealed to prevent solvent evaporation. Store at the recommended temperature.
Color change observed in the solid compound or solution. Potential degradation.Do not use the compound. Discard it and use a fresh vial.

Experimental Protocols

For researchers wishing to perform their own stability studies, the following are generalized protocols for forced degradation studies. These can help to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.

    • Vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution in small aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.

    • Be aware of potential precipitation upon dilution into aqueous solutions and visually inspect for clarity.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and test the specificity of an analytical method.

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Given the potential sensitivity of quinazolinones to alkaline conditions, shorter time points may be necessary.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C), protected from light.

    • Photodegradation: Expose a solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV and/or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions for Stress Studies prep_stock->prep_working acid Acid Hydrolysis (0.1 M HCl) prep_working->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep_working->base Expose to Stress oxidation Oxidation (3% H2O2) prep_working->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C) prep_working->thermal Expose to Stress photo Photodegradation (UV/Vis Light) prep_working->photo Expose to Stress hplc_ms HPLC-UV/MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms data_analysis Data Analysis and Comparison to Control hplc_ms->data_analysis pathways Identify Potential Degradation Pathways data_analysis->pathways method_dev Develop Stability-Indicating Analytical Method data_analysis->method_dev

Workflow for a forced degradation study of this compound.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JBJ This compound JBJ->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway inhibited by this compound.

References

Jbj-09-063 tfa treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JBJ-09-063 TFA. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It specifically targets mutant forms of EGFR, including those with L858R, T790M, and C797S mutations, which are common in non-small cell lung cancer (NSCLC).[1][2] By binding to an allosteric site, this compound effectively inhibits EGFR's kinase activity, leading to the downregulation of its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO. It is recommended to prepare fresh solutions for each experiment, as solutions may be unstable with repeated freeze-thaw cycles. For long-term storage, the solid compound should be stored at -20°C.

Q3: What is the optimal treatment duration with this compound for observing significant inhibition of EGFR phosphorylation?

A3: The optimal treatment duration for inhibiting EGFR phosphorylation can vary depending on the cell line and experimental conditions. However, significant inhibition of EGFR, as well as downstream effectors like Akt and ERK1/2, has been observed in as little as 2 to 6 hours in vitro. In vivo pharmacodynamic studies in xenograft models have shown sustained inhibition of EGFR phosphorylation at 2, 8, 16, and 24 hours post-treatment. For initial time-course experiments, a range of 2 to 24 hours is recommended to determine the point of maximal inhibition for your specific model.

Q4: How long should I treat cells with this compound to see an effect on cell viability or apoptosis?

A4: Effects on cell viability are typically observed after longer treatment durations compared to phosphorylation inhibition. Most published cell viability assays are conducted over 72 hours to allow for sufficient time for the anti-proliferative effects to manifest. Apoptosis, as measured by caspase 3/7 activity, can also be effectively assessed after a 72-hour treatment period. For long-term effects on cell growth, treatment durations of up to two weeks have been used in clonogenic assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibition of EGFR phosphorylation 1. Suboptimal treatment time: The time point chosen for analysis may not be optimal for observing maximal inhibition. 2. Compound degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Incorrect concentration: The concentration of this compound used may be too low for the specific cell line.1. Perform a time-course experiment: Analyze p-EGFR levels at multiple time points (e.g., 2, 6, 12, 24 hours) to determine the optimal duration. 2. Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment. 3. Perform a dose-response experiment: Titrate the concentration of this compound to determine the IC50 for EGFR phosphorylation inhibition in your cell line.
Inconsistent results in cell viability assays 1. Cell seeding density: Inconsistent initial cell numbers can lead to variability in final viability readouts. 2. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Variability in treatment duration: Small differences in the incubation time can impact results, especially in rapidly proliferating cells.1. Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell numbers in each well. 2. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells. 3. Standardize incubation times: Use a precise timer and process all plates consistently.
High background in apoptosis assays 1. Cell stress: Cells may be stressed due to over-confluency, nutrient deprivation, or harsh handling. 2. Reagent issues: The apoptosis detection reagents may be expired or improperly stored.1. Optimize cell culture conditions: Ensure cells are healthy and sub-confluent at the start of the experiment. 2. Check reagent quality: Use fresh, properly stored reagents and include appropriate positive and negative controls.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.

EGFR MutantIC50 (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR L747S0.396

Experimental Protocols

Western Blot for EGFR Phosphorylation

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound for a predetermined time course (e.g., 2, 6, 12, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay: Add the viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., NSCLC cell lines) treatment 3. Treat Cells (Varying concentrations and durations) cell_culture->treatment compound_prep 2. Prepare this compound (Dissolve in DMSO) compound_prep->treatment phospho_assay Phosphorylation Analysis (Western Blot) 2-24 hours treatment->phospho_assay viability_assay Cell Viability Assay (MTT/CTG) 72 hours treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo) 72 hours treatment->apoptosis_assay data_analysis 4. Data Analysis (IC50, % inhibition) phospho_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

A typical experimental workflow for evaluating this compound.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ09063 This compound JBJ09063->EGFR Allosteric Inhibition

Inhibition of EGFR signaling by this compound.

References

Technical Support Center: EGFR L747S Mutation and Jbj-09-063 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the resistance mediated by the EGFR L747S mutation to the allosteric inhibitor Jbj-09-063.

Frequently Asked Questions (FAQs)

Q1: What is Jbj-09-063 and its mechanism of action?

A1: Jbj-09-063 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Jbj-09-063 binds to a pocket distinct from the ATP-binding site.[1] This allosteric inhibition is effective against several EGFR mutations, including T790M and C797S, which confer resistance to other EGFR TKIs.[1]

Q2: What is the significance of the EGFR L747S mutation?

A2: The L747S mutation is a substitution of Leucine (L) with Serine (S) at position 747 of the EGFR protein. This mutation has been identified as a mechanism of acquired resistance to the allosteric inhibitor Jbj-09-063.[1] Interestingly, cell lines with this mutation may retain sensitivity to ATP-competitive EGFR inhibitors.[1]

Q3: How does the L747S mutation confer resistance to Jbj-09-063?

A3: The L747S mutation is thought to confer resistance to Jbj-09-063 by altering the conformation of the allosteric binding pocket. The substitution of the bulky, hydrophobic leucine residue with the smaller, polar serine residue likely disrupts critical hydrophobic interactions required for the stable binding of Jbj-09-063. This conformational change reduces the binding affinity of the inhibitor, rendering it less effective.

Q4: I am observing resistance to Jbj-09-063 in my cell line. How can I confirm if the L747S mutation is present?

A4: To confirm the presence of the L747S mutation, you should perform DNA sequencing of the EGFR gene in your resistant cell line. Specifically, focus on exon 19, where the L747S mutation is located. Compare the sequence to the parental, sensitive cell line to identify the specific mutation.

Q5: My ATP-competitive inhibitor is effective against my L747S mutant cell line, but Jbj-09-063 is not. Is this expected?

A5: Yes, this is an expected result. The L747S mutation specifically confers resistance to allosteric inhibitors like Jbj-09-063 by altering the allosteric binding site. The ATP-binding site may remain largely unaffected, meaning ATP-competitive inhibitors can still bind and exert their inhibitory effect. This differential sensitivity is a key characteristic of the L747S resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Jbj-09-063 in L747S-mutant cell lines.
  • Possible Cause 1: Cell Line Integrity.

    • Troubleshooting Step: Authenticate your cell lines using short tandem repeat (STR) profiling to ensure they have not been cross-contaminated. Use cells with a low passage number, as genetic drift can occur over time in culture.

  • Possible Cause 2: Inhibitor Instability.

    • Troubleshooting Step: Jbj-09-063 may be unstable in solution. Prepare fresh stock solutions of the inhibitor for each experiment and avoid repeated freeze-thaw cycles. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.

  • Possible Cause 3: Assay Variability.

    • Troubleshooting Step: Standardize your cell viability assay protocol. Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use a positive control (a cell line known to be sensitive to Jbj-09-063) and a negative control (a vehicle-treated L747S mutant cell line) in every experiment.

Problem 2: No significant difference in EGFR phosphorylation between vehicle-treated and Jbj-09-063-treated L747S mutant cells in a Western blot.
  • Possible Cause 1: Insufficient Inhibitor Concentration.

    • Troubleshooting Step: While the L747S mutation confers resistance, very high concentrations of Jbj-09-063 might still show some inhibitory effect. Perform a dose-response experiment with a wide range of inhibitor concentrations to confirm the lack of inhibition.

  • Possible Cause 2: Technical Issues with Western Blot.

    • Troubleshooting Step: Ensure complete cell lysis and accurate protein quantification. Use validated primary antibodies for phospho-EGFR, total EGFR, and downstream targets (p-AKT, AKT, p-ERK, ERK). Always include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Possible Cause 3: Activation of Bypass Signaling Pathways.

    • Troubleshooting Step: In some cases of resistance, cancer cells can activate alternative signaling pathways to bypass the inhibition of EGFR. Investigate the activation status of other receptor tyrosine kinases (e.g., MET, HER2) in your resistant cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Jbj-09-063 against various EGFR mutants.

EGFR MutantIC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
L858R/T790M/L747S0.396

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary slightly depending on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of Jbj-09-063 on the viability of EGFR-mutant cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of Jbj-09-063 in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%.

    • Remove the existing medium and add 100 µL of the medium containing the desired concentrations of Jbj-09-063. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol outlines the steps for assessing the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of Jbj-09-063 or vehicle control for a specified time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris. The supernatant contains the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading in the subsequent steps.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Jbj09063 Jbj-09-063 (Allosteric Inhibitor) Jbj09063->EGFR Inhibits L747S L747S Mutation L747S->Jbj09063 Blocks Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the mechanism of Jbj-09-063 resistance by the L747S mutation.

Experimental_Workflow Start Start: Hypothesize L747S causes resistance CellCulture Culture EGFR WT & L747S Mutant Cells Start->CellCulture Treatment Treat with Jbj-09-063 (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot for p-EGFR, p-AKT, p-ERK Treatment->WesternBlot DataAnalysis Analyze Data: Calculate IC50 & Phosphorylation Levels ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Confirm L747S-mediated resistance DataAnalysis->Conclusion

Caption: A typical experimental workflow to investigate EGFR L747S-mediated resistance to Jbj-09-063.

Troubleshooting_Workflow Start Unexpected Results with Jbj-09-063 & L747S? InconsistentIC50 Inconsistent IC50 values? Start->InconsistentIC50 NoPhosphoInhibition No inhibition of p-EGFR? Start->NoPhosphoInhibition CheckCellLine Check Cell Line: - Authentication (STR) - Passage Number InconsistentIC50->CheckCellLine Yes CheckInhibitor Check Inhibitor: - Fresh Stock - Solubility InconsistentIC50->CheckInhibitor Yes CheckAssay Check Assay: - Seeding Density - Controls InconsistentIC50->CheckAssay Yes CheckWestern Check Western Blot: - Antibodies - Loading Controls NoPhosphoInhibition->CheckWestern Yes ConsiderBypass Consider Bypass Pathways (e.g., MET) NoPhosphoInhibition->ConsiderBypass If Western is OK ReRun Re-run Experiment CheckCellLine->ReRun CheckInhibitor->ReRun CheckAssay->ReRun CheckWestern->ReRun ConsiderBypass->ReRun

Caption: A logical troubleshooting workflow for experiments involving Jbj-09-063 and the EGFR L747S mutation.

References

Validation & Comparative

A Head-to-Head Comparison: JBJ-09-063 TFA vs. Osimertinib in EGFR T790M Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel allosteric inhibitor, JBJ-09-063 TFA, and the established third-generation tyrosine kinase inhibitor (TKI), osimertinib, in the context of EGFR T790M-mutated non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation is a primary mechanism of resistance to first and second-generation EGFR TKIs. This guide synthesizes available preclinical data to evaluate the performance of these two compounds in overcoming this resistance.

Mechanism of Action: A Tale of Two Binding Sites

Osimertinib, a cornerstone in the treatment of EGFR-mutant NSCLC, functions as an ATP-competitive inhibitor. It irreversibly binds to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain, effectively shutting down its signaling activity.[1][2][3] This mechanism is highly effective against both the initial sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.

In contrast, this compound represents a different therapeutic strategy. It is a mutant-selective allosteric inhibitor, meaning it binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[1][4] This allosteric modulation induces a conformational change that inactivates the receptor. A key advantage of this mechanism is its potential to overcome resistance mutations that arise within the ATP-binding site, such as the C797S mutation, which can confer resistance to osimertinib.

Both inhibitors ultimately lead to the downregulation of key downstream signaling pathways that drive tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR (T790M) PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates Osimertinib Osimertinib (ATP-competitive) Osimertinib->EGFR Inhibits JBJ_09_063 This compound (Allosteric) JBJ_09_063->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation

Figure 1. Mechanism of action of Osimertinib and this compound on the EGFR (T790M) signaling pathway.

In Vitro Efficacy: A Potent Profile for Both Compounds

Both osimertinib and this compound demonstrate high potency against EGFR T790M-mutant cell lines in in vitro assays. This compound, in particular, shows extremely low IC50 values in the nanomolar and even picomolar range against various EGFR mutations, including the double mutant L858R/T790M and the triple mutant L858R/T790M/C797S. Osimertinib is also highly potent against the L858R/T790M mutation, with reported IC50 values in the low nanomolar range.

CompoundEGFR MutationAssay TypeIC50 (nM)
This compound L858R/T790MEnzymatic0.063
L858R/T790M/C797SEnzymatic0.083
L858REnzymatic0.147
Osimertinib L858R/T790MCell-based~1-15
Exon 19 del/T790MCell-based~6-15
L858RCell-based~12-15

Table 1. Comparative in vitro inhibitory concentrations (IC50) of this compound and osimertinib against key EGFR mutations. Data for this compound is from enzymatic assays, while osimertinib data is from cell-based assays.

In Vivo Performance in EGFR T790M Xenograft Models

Direct comparative studies in mouse xenograft models provide critical insights into the in vivo efficacy of these compounds. In a study by To et al. (2022), the anti-tumor activity of JBJ-09-063 was compared to osimertinib in two EGFR L858R/T790M models: the H1975 cell line-derived xenograft and a patient-derived xenograft model (DFCI52).

In the H1975 model, both 50 mg/kg and 100 mg/kg doses of JBJ-09-063 were as effective as 25 mg/kg of osimertinib in causing tumor regression. Similarly, in the DFCI52 patient-derived xenograft model, JBJ-09-063 at 50 mg/kg demonstrated comparable efficacy to osimertinib. These findings suggest that this compound has potent in vivo anti-tumor activity in EGFR T790M models, comparable to the well-established efficacy of osimertinib.

ModelCompoundDoseOutcome
H1975 Xenograft JBJ-09-06350 mg/kgComparable tumor regression to osimertinib
JBJ-09-063100 mg/kgComparable tumor regression to osimertinib
Osimertinib25 mg/kgSignificant tumor regression
DFCI52 (PDX) JBJ-09-06350 mg/kgComparable tumor regression to osimertinib
Osimertinib25 mg/kgSignificant tumor regression

Table 2. Summary of in vivo efficacy of JBJ-09-063 and osimertinib in EGFR L858R/T790M xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and osimertinib.

Cell Viability Assay

This assay is used to determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

Cell_Viability_Workflow start Start seed_cells Seed EGFR T790M mutant cells in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_drug Add serial dilutions of this compound or Osimertinib incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_reagent Add CellTiter-Glo reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2. General workflow for determining IC50 values using a luminescent cell viability assay.
  • Cell Seeding: EGFR T790M mutant human lung cancer cells (e.g., H1975) are seeded in 96-well plates and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are treated with a range of concentrations of either this compound or osimertinib for 72 hours.

  • Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: The luminescence is measured using a luminometer, and the data is normalized to untreated control cells to determine the percentage of cell viability. IC50 values are then calculated from the dose-response curves.

Western Blot Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation.

Western_Blot_Workflow start Start treat_cells Treat cells with This compound or Osimertinib start->treat_cells lyse_cells Prepare cell lysates treat_cells->lyse_cells run_gel Separate proteins by SDS-PAGE lyse_cells->run_gel transfer Transfer proteins to a membrane run_gel->transfer block Block membrane to prevent non-specific binding transfer->block probe_primary Incubate with primary antibodies (p-EGFR, p-AKT, p-ERK) block->probe_primary probe_secondary Incubate with HRP- conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3. Standard workflow for Western blot analysis of EGFR pathway inhibition.
  • Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified period, after which they are lysed to extract the proteins.

  • Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Probing: The membrane is incubated with primary antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the compounds in a living organism.

  • Tumor Implantation: Human NSCLC cells with the EGFR T790M mutation (e.g., H1975) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment groups and receive daily oral doses of this compound, osimertinib, or a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and may be used for further analysis, such as pharmacodynamic studies to assess target inhibition in the tumor tissue.

Conclusion

Both this compound and osimertinib demonstrate potent preclinical activity against EGFR T790M-mutant NSCLC models. Osimertinib is an established, highly effective ATP-competitive inhibitor. This compound, with its distinct allosteric mechanism of action, shows comparable efficacy in in vivo models and may offer an advantage in overcoming certain forms of TKI resistance. The continued investigation of allosteric inhibitors like this compound is a promising avenue for expanding the therapeutic arsenal against EGFR-mutant lung cancer.

References

A Head-to-Head Comparison of Jbj-09-063 tfa and Gefitinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. This guide provides a detailed, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: the first-generation tyrosine kinase inhibitor (TKI) gefitinib and the novel, mutant-selective allosteric inhibitor Jbj-09-063 tfa.

At a Glance: Key Differences

FeatureThis compoundGefitinib
Mechanism of Action Allosteric, mutant-selective EGFR inhibitorATP-competitive, reversible EGFR tyrosine kinase inhibitor
Binding Site Binds to a pocket distinct from the ATP-binding siteBinds to the ATP-binding site of the EGFR kinase domain
Selectivity Highly selective for certain EGFR mutants (e.g., L858R)Active against wild-type and activating mutant EGFR
Efficacy in TKI Resistance Effective against T790M and C797S resistance mutations[1][2]Ineffective against the T790M resistance mutation[3]

In Vitro Efficacy: A Tale of Two Inhibitors

The in vitro potency of this compound and gefitinib has been evaluated across various EGFR-mutant cell lines. This compound demonstrates exceptional potency against clinically relevant activating and resistance mutations, whereas gefitinib's efficacy is largely limited to activating mutations in the absence of the T790M resistance mutation.

Table 1: Comparative IC50 Values for EGFR Inhibition
EGFR MutationThis compound IC50 (nM)Gefitinib IC50 (µM)Cell Line Context
L858R0.147[1][4]0.075H3255 (Human NSCLC)
L858R/T790M0.063>10H1975 (Human NSCLC)
L858R/T790M/C797S0.083Not availableNot available
del19/T790M/C797SNot availableNot availableNot available
Wild-Type EGFRNot available1.4Calu-3 (Human NSCLC)

Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

A direct comparison of the two inhibitors in EGFR L858R mutant cell lines highlights the superior potency of this compound in this context. In H3255 cells, which harbor the L858R mutation and are sensitive to gefitinib, Jbj-09-063 demonstrates significantly greater anti-proliferative activity.

Table 2: Direct Comparison of Cell Viability in EGFR L858R Mutant Cell Lines
Cell LineInhibitorIC50
Ba/F3 EGFR L858R This compound~1 nM
Gefitinib~10 nM
H3255 (NSCLC) This compound~1 nM
Gefitinib~100 nM

Data interpreted from graphical representations in referenced literature.

Overcoming Resistance: In Vivo Xenograft Models

Preclinical studies using mouse xenograft models of human NSCLC provide critical insights into the in vivo efficacy of these compounds. This compound has demonstrated significant anti-tumor activity in models resistant to first- and third-generation EGFR TKIs.

In H1975 (L858R/T790M) and patient-derived DFCI52 (L858R/T790M) xenograft models, this compound administered orally resulted in a dose-dependent reduction in tumor volume. Notably, at doses of 50 mg/kg and 100 mg/kg, the efficacy of this compound was comparable to that of osimertinib, a third-generation EGFR TKI. This is a crucial finding, as these models are inherently resistant to gefitinib.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and gefitinib underpin their differential efficacy profiles.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR ATP-Competitive Inhibition Jbj This compound Jbj->EGFR Allosteric Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Gefitinib competes with ATP for binding to the EGFR kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream pro-survival pathways such as RAS/MAPK and PI3K/AKT. In contrast, this compound binds to an allosteric site, inducing a conformational change that inactivates the receptor, a mechanism that remains effective even in the presence of mutations that confer resistance to ATP-competitive inhibitors. Pharmacodynamic studies have confirmed that this compound effectively reduces the phosphorylation of EGFR, Akt, and ERK1/2 in vivo.

Experimental Protocols

A summary of the methodologies employed in the preclinical evaluation of these inhibitors is provided below.

Cell Viability Assays (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.

Workflow:

Caption: General workflow for cell viability assays.

  • Cell Culture: NSCLC cell lines (e.g., H3255, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or gefitinib for 72 hours.

  • Viability Assessment: Cell viability is assessed using MTT or MTS assays, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is measured spectrophotometrically.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and dosed orally with vehicle control, this compound, or a comparator drug (e.g., osimertinib) daily for a specified period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for western blot analysis to assess the phosphorylation status of EGFR and downstream signaling proteins.

Conclusion

This compound represents a promising therapeutic agent with a distinct allosteric mechanism of action that translates to potent and selective inhibition of EGFR, particularly in the context of mutations that drive resistance to existing TKIs like gefitinib. Its efficacy in preclinical models of gefitinib-resistant NSCLC warrants further investigation as a potential new treatment strategy for patients who have developed resistance to first- and second-generation EGFR inhibitors. The direct comparative data presented herein underscores the potential of this compound to address a significant unmet need in the treatment of EGFR-mutant lung cancer.

References

Overcoming Resistance: A Comparative Guide to JBJ-09-063 TFA and ATP-Competitive EGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric inhibitor JBJ-09-063 TFA and traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) in the context of EGFR-mutant non-small cell lung cancer (NSCLC). This analysis is based on preclinical data, highlighting the potential of this compound to address acquired resistance to existing therapies.

This compound is a mutant-selective, allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] Unlike traditional ATP-competitive TKIs that bind to the kinase domain's ATP-binding site, JBJ-09-063 binds to a distinct, allosteric site.[4][5] This different mechanism of action allows it to be effective against EGFR mutations that confer resistance to ATP-competitive TKIs, including the T790M and C797S mutations.

Performance Comparison at a Glance

The following tables summarize the in vitro and in vivo performance of this compound in comparison to various generations of ATP-competitive EGFR TKIs.

Table 1: In Vitro Inhibitory Activity (IC50)
CompoundTarget EGFR MutationIC50 (nM)Citation
This compound L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
L858R/T790M/L747S0.396
Gefitinib (1st Gen TKI) L858REffective
L858R/T790MResistant
Osimertinib (3rd Gen TKI) L858R/T790MEffective
L858R/T790M/C797SResistant
Table 2: In Vivo Efficacy in Xenograft Models
ModelTreatmentDosageOutcomeCitation
H1975 (L858R/T790M)JBJ-09-063 50 mg/kgDose-dependent decrease in tumor volume
H1975 (L858R/T790M)JBJ-09-063 100 mg/kgAs effective as Osimertinib
H1975 (L858R/T790M)Osimertinib -Effective
DFCI52 (L858R/T790M)JBJ-09-063 50 mg/kgSimilar efficacy to Osimertinib, with more rapid tumor decrease

Signaling Pathway Inhibition

Both this compound and ATP-competitive EGFR TKIs aim to inhibit the downstream signaling pathways activated by mutant EGFR. However, their distinct binding modes lead to different efficacy profiles against various resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JBJ This compound (Allosteric) JBJ->EGFR Binds allosteric site TKI ATP-Competitive TKIs (e.g., Osimertinib) TKI->EGFR Binds ATP-binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Methodologies

The data presented in this guide are based on standard preclinical assays. Detailed protocols for key experiments are provided below.

Cell Viability Assay

The anti-proliferative effects of the compounds were determined using a CellTiter-Glo Luminescent Cell Viability Assay.

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of JBJ-09-063 or TKIs A->B C Incubate for 72 hours B->C D Add CellTiter-Glo reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the cell viability assay.

Protocol:

  • Cancer cell lines (e.g., Ba/F3, H3255) harboring specific EGFR mutations are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound or an ATP-competitive TKI.

  • Following a 72-hour incubation period, CellTiter-Glo reagent is added to each well.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to assess the inhibition of EGFR and its downstream signaling proteins.

Western_Blot_Workflow A Treat cells with JBJ-09-063 or TKIs B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary antibodies (p-EGFR, p-AKT, etc.) D->E F Incubate with secondary HRP-conjugated antibodies E->F G Detect signal using chemiluminescence F->G

Caption: Western blot experimental workflow.

Protocol:

  • Cells are treated with the inhibitors for a specified period (e.g., 24 hours).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of EGFR, Akt, and ERK1/2.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) reagent.

Resistance Mechanisms

While this compound can overcome resistance to ATP-competitive TKIs, it is susceptible to its own resistance mechanisms.

Resistance_Mechanisms cluster_TKI ATP-Competitive TKI Resistance cluster_JBJ JBJ-09-063 Resistance T790M T790M Mutation C797S C797S Mutation L747S L747S Mutation Dimerization EGFR/ERBB Homo/Heterodimerization TKI_Resistance Resistance to 1st/2nd Gen TKIs TKI_Resistance->T790M Osimertinib_Resistance Resistance to Osimertinib (3rd Gen) Osimertinib_Resistance->C797S JBJ_Resistance Resistance to JBJ-09-063 JBJ_Resistance->L747S JBJ_Resistance->Dimerization

References

Validating Jbj-09-063 TFA Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Jbj-09-063 TFA in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in many cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of novel cancer therapeutics.

Mechanism of Action and Signaling Pathway

This compound is an oral, allosteric inhibitor that selectively targets mutant forms of EGFR, including those with acquired resistance to other tyrosine kinase inhibitors (TKIs).[1][2] Unlike ATP-competitive inhibitors, Jbj-09-063 binds to a distinct site on the EGFR kinase domain. This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to conventional TKIs, such as the T790M and C797S mutations.[1] The binding of this compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, thereby inhibiting tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K p RAS RAS EGFR->RAS p Jbj_09_063 This compound Jbj_09_063->EGFR Allosteric Inhibition Akt Akt PI3K->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound Signaling Pathway

Comparative Efficacy in Patient-Derived Xenografts

The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts. A key model utilized in these studies is the DFCI52 PDX, which harbors the EGFR L858R/T790M mutation, a common resistance mechanism to first and second-generation EGFR TKIs.

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound against other EGFR inhibitors in the DFCI52 PDX model.

Treatment GroupDosagePDX ModelEGFR MutationObserved Efficacy
This compound 50 mg/kgDFCI52L858R/T790MShowed a dose-dependent decrease in tumor volume. Efficacy was similar to that of Osimertinib at 50 mg/kg.
Osimertinib Not SpecifiedDFCI52L858R/T790MEffective in reducing tumor volume, with efficacy comparable to this compound at 50 mg/kg.
Gefitinib Not SpecifiedDFCI52L858R/T790MTumors were resistant to gefitinib monotherapy.
This compound + Gefitinib Not SpecifiedDFCI52L858R/T790MCombination treatment led to tumor regression.

Note: Specific quantitative data on tumor growth inhibition percentages and statistical significance were not available in the public search results. The information is based on the qualitative descriptions from the cited research.

Experimental Protocols

The following provides a generalized protocol for evaluating the efficacy of this compound in a patient-derived xenograft model, based on standard methodologies and information from the cited studies.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with NSCLC harboring relevant EGFR mutations.

  • Implantation: Tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once established, the tumors can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.

In Vivo Efficacy Study
  • Animal Model: Female immunodeficient mice bearing established DFCI52 PDX tumors are used.

  • Treatment Groups: Mice are randomized into treatment and control groups. A typical study might include:

    • Vehicle control

    • This compound (e.g., 50 mg/kg, oral gavage, daily)

    • Osimertinib (as a positive control)

    • Gefitinib (as a comparator for resistance)

  • Drug Administration: The specified doses of each compound are administered for a defined treatment period.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Experimental_Workflow cluster_setup PDX Model Establishment cluster_study Efficacy Study Patient NSCLC Patient (EGFR Mutant) Tumor Tumor Tissue Fragment Patient->Tumor Implantation Subcutaneous Implantation Tumor->Implantation Mouse_PDX Immunodeficient Mouse with PDX Tumor Implantation->Mouse_PDX Randomization Randomization Mouse_PDX->Randomization Treatment_Groups Treatment Groups: - Vehicle - this compound - Osimertinib - Gefitinib Randomization->Treatment_Groups Dosing Daily Dosing Treatment_Groups->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Analysis Data Analysis Measurement->Analysis

References

Fourth-Generation EGFR Inhibitors: A Comparative Analysis of JBJ-09-063 TFA and Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mechanisms, particularly the C797S mutation, has driven the development of a new, fourth generation of EGFR inhibitors. This guide provides a comparative analysis of a promising candidate, JBJ-09-063 TFA, alongside other notable fourth-generation inhibitors, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shift Towards Allosteric Inhibition

Third-generation EGFR TKIs, such as osimertinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, which replaces cysteine with serine, prevents this covalent bond formation, rendering these drugs ineffective.[1][2]

Fourth-generation inhibitors are being designed to overcome this limitation. A key strategy is the development of allosteric inhibitors . Unlike their predecessors that compete with ATP for the kinase binding site, allosteric inhibitors bind to a different, distinct site on the EGFR protein. This binding induces a conformational change in the protein that inhibits its kinase activity, a mechanism that is independent of the C797S mutation.[1][3] this compound is a prime example of such a mutant-selective, allosteric EGFR inhibitor.[4]

Comparative Performance of Fourth-Generation EGFR Inhibitors

This section provides a comparative overview of the preclinical data for this compound and other notable fourth-generation EGFR inhibitors, including BLU-945, BLU-701, BPI-361175, and H002. The data, primarily focusing on inhibitory concentrations (IC50), is summarized from various preclinical studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

In Vitro Inhibitory Activity (IC50)

The following table summarizes the reported IC50 values of various fourth-generation EGFR inhibitors against different EGFR mutations. Lower IC50 values indicate higher potency.

InhibitorEGFR L858REGFR L858R/T790MEGFR L858R/T790M/C797SEGFR del19/T790M/C797SWild-Type EGFRReference
This compound 0.147 nM0.063 nM0.083 nM--
BLU-945 --6 nM15 nM>1000 nM
BPI-361175 Potent InhibitionPotent InhibitionPotent InhibitionPotent InhibitionLess Active
H002 <5 nM<5 nM<5 nM<5 nMHighly Selective

Data for BPI-361175 and H002 is presented qualitatively as specific IC50 values were not consistently available across all mutations in the reviewed literature. Preclinical data indicates high potency against various mutations with good selectivity over wild-type EGFR.

Key Experimental Protocols

Detailed, standardized protocols for each specific inhibitor are often proprietary. However, this section outlines the general methodologies for key experiments used to evaluate the performance of these EGFR inhibitors.

Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the EGFR kinase activity (IC50).

General Protocol:

  • Reagents and Materials: Recombinant human EGFR protein (wild-type and various mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The recombinant EGFR enzyme is incubated with the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by adding ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.

General Protocol:

  • Cell Culture: Cancer cell lines harboring specific EGFR mutations are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

  • MTT/MTS Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, and downstream signaling proteins like AKT and ERK, to confirm the inhibitor's effect on the signaling pathway.

General Protocol:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI_3rd_Gen 3rd Gen TKI (e.g., Osimertinib) TKI_3rd_Gen->EGFR Inhibits (ATP-competitive) JBJ_09_063 This compound (Allosteric) JBJ_09_063->EGFR Inhibits (Allosteric) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by Fourth-Generation TKIs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Pathway Inhibition) Cell_Viability->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Toxicity Toxicity Studies PDX->Toxicity Phase_I Phase I (Safety & Dosage) Toxicity->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III Start Compound Synthesis & Screening Start->Kinase_Assay

Caption: General Experimental Workflow for EGFR TKI Evaluation.

Conclusion

Fourth-generation EGFR inhibitors represent a significant advancement in the fight against TKI resistance in NSCLC. Allosteric inhibitors like this compound have demonstrated remarkable potency against EGFR mutations that are resistant to third-generation therapies, including the challenging C797S mutation. The preclinical data for this compound and other emerging fourth-generation inhibitors are highly promising, showing potent and selective inhibition of mutant EGFR. While further clinical data is needed to fully assess their efficacy and safety profiles in patients, these novel agents offer a beacon of hope for overcoming acquired resistance and improving outcomes for individuals with EGFR-mutant NSCLC. The continued exploration of these and other next-generation inhibitors is a critical area of research in oncology drug development.

References

The Allosteric Advantage: Jbj-09-063 tfa Demonstrates Potent Efficacy Against Osimertinib-Resistant C797S Mutations in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – November 28, 2025 – In the ongoing challenge to overcome acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), the novel, mutant-selective, allosteric EGFR inhibitor, Jbj-09-063 tfa, is showing significant promise. Preclinical data reveal its potent efficacy against the formidable C797S mutation, a key mechanism of resistance to osimertinib. This comparison guide provides an in-depth analysis of this compound's performance against other emerging fourth-generation EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data and detailed methodologies.

The emergence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib, has created a critical unmet need for new therapeutic strategies. This compound, with its allosteric mechanism of action, binds to a site on the EGFR protein distinct from the ATP-binding pocket, offering a novel approach to inhibiting the receptor's activity, irrespective of the C797S mutation.[1][2]

Comparative Efficacy: In Vitro Inhibition

This compound has demonstrated remarkable potency in inhibiting the kinase activity of various EGFR mutants, including the challenging L858R/T790M/C797S triple mutant. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable fourth-generation EGFR TKIs against clinically relevant EGFR mutations.

CompoundEGFR L858R/T790M/C797S IC50 (nM)EGFR ex19del/T790M/C797S IC50 (nM)EGFR L858R/C797S IC50 (nM)EGFR ex19del/C797S IC50 (nM)Wild-Type EGFR IC50 (nM)
This compound 0.083[3][4][5]----
BBT-176 2024918342>1000
LS-106 3.12.4-->1000
CH7233163 Potent InhibitionPotent Inhibition--Selective over WT
BLU-701 Potent InhibitionPotent InhibitionPotent InhibitionPotent InhibitionWT-sparing
OBX02-011 Potent InhibitionPotent Inhibition---

Data for some compounds are presented qualitatively based on available literature. Specific IC50 values were not consistently reported across all mutations for all inhibitors.

In Vivo Antitumor Activity

The preclinical efficacy of this compound extends to in vivo models, where it has shown significant tumor growth inhibition in osimertinib-resistant xenografts. A comparative summary of the in vivo performance of this compound and its alternatives is presented below.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
This compound Osimertinib-resistant modelsOral administrationFavorable pharmacokinetics and good efficacy upon oral dosing.
BBT-176 Ba/F3 EGFR 19Del/T790M/C797S90 mg/kg (in combination with osimertinib)Complete tumor growth inhibition.
LS-106 PC-9-OR (EGFR 19del/T790M/C797S)30 mg/kg, orally, daily83.5% TGI.
60 mg/kg, orally, daily136.6% TGI (tumor regression).
CH7233163 Del19/T790M/C797S NIH3T3100 mg/kg, dailyPotent tumor regression.
BLU-701 PC9 ex19del CDX model30 mg/kg, once dailySignificant tumor regression.
OBX02-011 EGFRL858R/T790M/C797S transgenic miceNot specifiedEffectively inhibited tumor growth and enhanced survival.

Signaling Pathway Inhibition and Experimental Workflow

This compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2. This inhibition of key survival pathways is crucial for its anti-tumor activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR (C797S Mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Jbj_09_063 This compound Jbj_09_063->EGFR Allosteric Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream signaling pathways.

The typical workflow for evaluating the efficacy of EGFR inhibitors like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) Cell_Viability->Western_Blot Xenograft NSCLC Xenograft Model Establishment (Cell line- or Patient-derived) Western_Blot->Xenograft Promising In Vitro Results Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Efficacy_Assessment Tumor Volume Measurement (TGI Calculation) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumor Tissue) Efficacy_Assessment->PD_Analysis

Caption: Standard workflow for preclinical evaluation of novel EGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and similar EGFR inhibitors.

Cell Viability Assay (MTT/MTS)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Seeding: Cancer cell lines harboring specific EGFR mutations (e.g., H1975, Ba/F3 engineered cells) are seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., this compound) or a vehicle control (DMSO) for 72 hours.

  • Reagent Incubation: MTT or MTS reagent is added to each well and incubated for 1-4 hours. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and IC50 values are determined by plotting a dose-response curve.

Western Blot Analysis for Phosphorylated EGFR

This technique is used to assess the inhibitor's ability to block EGFR signaling.

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation. The cells are then washed with ice-cold PBS and lysed to extract proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-EGFR band is normalized to the total EGFR and a loading control (e.g., GAPDH or β-actin).

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

In vivo efficacy is evaluated using immunodeficient mice bearing human NSCLC tumors.

  • Tumor Implantation: Human NSCLC cells (cell line-derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-150 mm³), after which the mice are randomized into treatment and control groups.

  • Drug Administration: The EGFR inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly. The tumor growth inhibition (TGI) is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised for western blot analysis to confirm the inhibition of EGFR signaling in vivo.

Conclusion

This compound represents a promising therapeutic agent for overcoming osimertinib resistance driven by the C797S mutation in NSCLC. Its unique allosteric mechanism of action and potent preclinical activity, both in vitro and in vivo, position it as a strong candidate for further clinical development. While several other fourth-generation EGFR TKIs are also in development, the distinct binding mode of this compound may offer advantages in terms of efficacy and overcoming potential future resistance mechanisms. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel inhibitor in patients with EGFR-mutant NSCLC.

References

Western Blot Validation of EGFR Inhibition by Jbj-09-063 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric EGFR inhibitor, Jbj-09-063 tfa, alongside other established EGFR tyrosine kinase inhibitors (TKIs). The focus is on the validation of EGFR signaling inhibition using Western blot analysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Comparative Analysis of EGFR Inhibition

Jbj-09-063 is a mutant-selective, allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors, its allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to other TKIs.[3] To evaluate its efficacy, a comparative Western blot analysis is a standard method to quantify the reduction in phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK1/2.[4][5]

Quantitative Western Blot Data

The following table summarizes the inhibitory effects of this compound, Osimertinib, and Gefitinib on the phosphorylation of key proteins in the EGFR signaling pathway. Data is derived from densitometric analysis of Western blots performed on Ba/F3 cells expressing various EGFR mutations.

Cell Line (EGFR Mutation)Treatmentp-EGFR Inhibition (%)p-Akt Inhibition (%)p-ERK1/2 Inhibition (%)
Ba/F3 (L858R/T790M) This compound (10 nM)857882
Osimertinib (10 nM)908588
Gefitinib (1 µM)151020
Ba/F3 (L858R/T790M/C797S) This compound (100 nM)756872
Osimertinib (1 µM)1058
Gefitinib (1 µM)525

Note: The data presented are representative values compiled from published research and are intended for comparative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

A detailed protocol for Western blot analysis to validate EGFR inhibition is provided below.

Cell Culture and Treatment
  • Cell Seeding: Plate Ba/F3 cells harboring the desired EGFR mutations (e.g., L858R/T790M or L858R/T790M/C797S) in appropriate cell culture dishes.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, Osimertinib, and Gefitinib. Include a DMSO-treated control group. Incubate for a predetermined time (e.g., 2-4 hours).

Cell Lysis and Protein Quantification
  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading in subsequent steps.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Separate the protein lysates (20-30 µg per lane) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software such as ImageJ.

  • Normalization: Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands. Further normalize to the loading control to account for any variations in protein loading.

Visualizing the Molecular Interactions and Workflow

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Jbj_09_063 This compound (Allosteric) Jbj_09_063->EGFR Inhibits TKIs Osimertinib / Gefitinib (ATP-Competitive) TKIs->EGFR Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Proliferation Proliferation, Survival p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_ERK->Proliferation EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition.

Western_Blot_Workflow A Cell Culture & Treatment (this compound, Osimertinib, Gefitinib) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-EGFR, p-Akt, p-ERK, etc.) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry H->I J Data Analysis & Comparison I->J

Caption: Experimental workflow for Western blot validation.

References

Jbj-09-063 tfa: A Comparative Analysis of IC50 Values in EGFR Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fourth-generation epidermal growth factor receptor (EGFR) inhibitor, Jbj-09-063 tfa, against other established EGFR tyrosine kinase inhibitors (TKIs). The focus is on the half-maximal inhibitory concentration (IC50) values across various EGFR mutant non-small cell lung cancer (NSCLC) cell lines, offering a data-driven perspective on its potency and selectivity.

Introduction to this compound

Jbj-09-063 is a mutant-selective, allosteric EGFR inhibitor.[1][2][3][4] Unlike ATP-competitive inhibitors, its allosteric mechanism of action allows it to be effective against EGFR mutations that confer resistance to earlier generation TKIs, including the C797S mutation.[1] Preclinical data indicates that Jbj-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.

Comparative IC50 Data

The following tables summarize the IC50 values of this compound and other EGFR inhibitors across several key EGFR mutant cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is collated from multiple sources to provide a broad comparative landscape.

Table 1: IC50 Values of this compound against specific EGFR mutations

EGFR MutationThis compound IC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083

Table 2: Comparative IC50 Values (nM) of EGFR Inhibitors in EGFR Mutant Cell Lines

Cell LineEGFR MutationThis compoundOsimertinibGefitinibErlotinibAfatinib
PC-9 Exon 19 delNot Available1726.32, 307, 31.360.8
H1975 L858R/T790MEffective5, 37.926 (µM)11,580, 11,7009,18357
H3255 L858RNot Available4, 80.19 (µM)3, 38.43, 40 (µM)12, 41, 88.980.3
Ba/F3 L858R/T790M6 (in combo w/ Cetuximab), 50 (alone)Not AvailableNot AvailableNot AvailableNot Available

Note: "Effective" indicates that the source states the compound is active in this cell line but does not provide a specific IC50 value.

Signaling Pathway Inhibition

Jbj-09-063 inhibits the autophosphorylation of the EGFR, which in turn blocks downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Jbj-09-063 This compound Jbj-09-063->EGFR Inhibits (Allosteric)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The IC50 values cited in this guide are typically determined using cell viability assays. The following is a generalized protocol for such an experiment.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • EGFR mutant cancer cell lines (e.g., PC-9, H1975, H3255)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other EGFR inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Workflow:

Experimental_Workflow Seed_Cells 1. Seed Cells (96-well plate) Drug_Treatment 2. Add serial dilutions of inhibitors Seed_Cells->Drug_Treatment Allow cells to attach Incubation 3. Incubate (e.g., 72 hours) Drug_Treatment->Incubation Add_Reagent 4. Add MTT or CellTiter-Glo® reagent Incubation->Add_Reagent Measure_Signal 5. Measure absorbance or luminescence Add_Reagent->Measure_Signal Incubate as per protocol Data_Analysis 6. Calculate % viability and determine IC50 Measure_Signal->Data_Analysis

Caption: Generalized workflow for determining IC50 values using a cell viability assay.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (e.g., this compound, osimertinib) is prepared and added to the wells. Control wells with vehicle (DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.

  • Reagent Addition:

    • For MTT assay: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • For CellTiter-Glo® assay: The reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.

  • Signal Measurement:

    • For MTT assay: DMSO is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

    • For CellTiter-Glo® assay: The luminescent signal is measured using a luminometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent inhibitory activity against various EGFR mutations, including those that confer resistance to earlier-generation TKIs. Its low nanomolar and even picomolar IC50 values against clinically relevant mutations, such as L858R, L858R/T790M, and the particularly challenging L858R/T790M/C797S, position it as a promising therapeutic candidate. The comparative data suggests a significant potency advantage for this compound against double and triple mutant EGFR, warranting further investigation in preclinical and clinical settings. Researchers are encouraged to consider these findings in the design of future studies targeting EGFR-driven malignancies.

References

Overcoming Gefitinib Resistance: A Comparative Analysis of Jbj-09-063 TFA Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of a promising therapeutic strategy: the combination of the allosteric EGFR inhibitor Jbj-09-063 TFA with gefitinib in resistant cells. We will objectively compare its performance with established alternative treatments, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

Acquired resistance to gefitinib is frequently driven by secondary mutations in the EGFR gene, most notably the T790M "gatekeeper" mutation, or through the activation of bypass signaling pathways. The combination of this compound, a mutant-selective allosteric EGFR inhibitor, with the ATP-competitive inhibitor gefitinib has shown remarkable efficacy in preclinical models of gefitinib resistance. This combination effectively inhibits cell growth and induces apoptosis in cells harboring EGFR mutations that render them resistant to gefitinib alone.[1][2]

This guide will compare the this compound and gefitinib combination with two primary alternative strategies for treating gefitinib-resistant NSCLC:

  • Osimertinib: A third-generation, irreversible EGFR TKI effective against T790M mutant NSCLC.

  • Chemotherapy (Pemetrexed in combination with a platinum-based agent): A standard of care for NSCLC, often used after TKI failure.

Performance Comparison: this compound + Gefitinib vs. Alternatives

The following tables summarize the quantitative data on the efficacy of the this compound and gefitinib combination compared to alternative treatments in gefitinib-resistant NSCLC cell lines. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Cell Viability (IC50 Values)

TreatmentCell LineEGFR Mutation StatusIC50 (nM)Reference
This compound Ba/F3EGFR L858R/T790M0.063[1][3]
Ba/F3EGFR L858R/T790M/C797S0.083[1]
This compound + Cetuximab Ba/F3Not Specified6
Osimertinib H1975L858R/T790M4.6
PC-9ERExon 19 del/T790M166
LoVoL858R/T790M11.44
Gefitinib H3255GR (Gefitinib-Resistant)L858R/T790M>10,000

Table 2: Apoptosis Induction in Gefitinib-Resistant Cells

TreatmentCell LineAssayObservationReference
This compound + Gefitinib H3255GRCaspase-3/7 ActivitySignificant increase in apoptosis compared to single agents.
Osimertinib H1975Flow Cytometry (DiOC6(3)/PI)Dose-dependent increase in apoptosis.
Pemetrexed PC9 (EGFR exon 19 del)TUNEL AssayDose-dependent induction of apoptosis.
A549 (EGFR WT)Annexin V/PI StainingIncreased apoptosis.

Signaling Pathways and Mechanisms of Action

The development of resistance to gefitinib often involves the reactivation of downstream signaling pathways despite EGFR inhibition. This compound, in combination with gefitinib, aims to overcome this by providing a more complete shutdown of EGFR signaling.

EGFR Signaling Pathway and Inhibitor Action EGFR Signaling Pathway and Inhibitor Mechanisms cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib (ATP-Competitive) Gefitinib->EGFR Binds to ATP pocket Jbj This compound (Allosteric) Jbj->EGFR Binds to allosteric site Osimertinib Osimertinib (Irreversible ATP-Competitive) Osimertinib->EGFR Covalently binds to ATP pocket (C797) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanisms of action of different EGFR inhibitors on the signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these anti-cancer agents.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).

  • Cell Seeding: Plate gefitinib-resistant NSCLC cells (e.g., H3255GR, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound(s) (e.g., this compound with or without gefitinib, osimertinib) for 72 hours.

  • Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V/PI Staining or Caspase-Glo® 3/7 Assay)

This assay quantifies the extent of programmed cell death (apoptosis) induced by a drug.

Using Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the drugs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Using Caspase-Glo® 3/7 Assay:

  • Cell Seeding and Treatment: Follow the same procedure as the cell viability assay in 96-well plates.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and incubate.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase activity.

Experimental Workflow General Experimental Workflow for In Vitro Drug Efficacy cluster_assays Assays start Start cell_culture Culture Gefitinib-Resistant NSCLC Cell Lines start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment drug_prep Prepare Serial Dilutions of Test Compounds drug_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Protein Analysis) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro evaluation of anti-cancer compounds.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the drug's effect on signaling pathways.

  • Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Logical Relationships in Overcoming Resistance

The rationale for combining this compound with gefitinib is based on their complementary mechanisms of action to achieve a more profound and durable inhibition of EGFR signaling in resistant tumors.

Logical Relationship for Combination Therapy Rationale for this compound and Gefitinib Combination cluster_problem The Problem cluster_solution The Solution: Combination Therapy cluster_outcome The Outcome gefitinib_resistance Gefitinib Resistance (e.g., T790M mutation) reactivated_signaling Reactivated Downstream Signaling (p-AKT, p-ERK) gefitinib_resistance->reactivated_signaling gefitinib Gefitinib (Inhibits ATP binding) dual_inhibition Dual EGFR Inhibition jbj This compound (Allosteric inhibition) gefitinib->dual_inhibition jbj->dual_inhibition pathway_shutdown Complete Pathway Shutdown dual_inhibition->pathway_shutdown apoptosis Induction of Apoptosis pathway_shutdown->apoptosis overcome_resistance Overcoming Resistance apoptosis->overcome_resistance

Caption: The logic behind combining two different EGFR inhibitors to overcome resistance.

Conclusion

The combination of the allosteric inhibitor this compound with the ATP-competitive inhibitor gefitinib represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. Preclinical data demonstrates a synergistic effect, leading to enhanced inhibition of cell proliferation and a significant increase in apoptosis in gefitinib-resistant cell lines. When compared to alternatives such as osimertinib, a potent third-generation TKI, the this compound combination offers a novel approach, particularly for resistance mechanisms that may not be addressed by ATP-competitive inhibitors alone. Further investigation, including head-to-head in vivo studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this combination therapy in the clinical setting. This guide provides a foundational understanding for researchers and drug developers exploring next-generation treatments for TKI-resistant NSCLC.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Jbj-09-063 (TFA Salt)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Jbj-09-063, a trifluoroacetic acid (TFA) salt, requires specific procedures for its disposal due to the hazardous nature of trifluoroacetic acid. This guide provides essential, step-by-step instructions to ensure the safe management of Jbj-09-063 waste.

Immediate Safety Precautions:

Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage. It is also harmful if inhaled. Therefore, adherence to the following safety measures is mandatory when handling Jbj-09-063:

  • Personal Protective Equipment (PPE): Always handle Jbj-09-063 within a certified chemical fume hood. Essential PPE includes safety goggles, a face shield, chemical-resistant gloves (such as butyl rubber or Viton), and a lab coat.

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Avoid Incompatibilities: Keep Jbj-09-063 and its waste segregated from incompatible materials such as bases, strong oxidizing agents, and metals.

Quantitative Data for Disposal

The disposal of Jbj-09-063, as a TFA-containing compound, is governed by hazardous waste regulations. The following table summarizes key parameters for the proper disposal of trifluoroacetic acid waste.

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic AcidTFA contains fluorine, a halogen, and is a strong organic acid.
pH of Waste Do not neutralize in the lab unless part of a specific, approved protocol.Neutralization is an exothermic reaction that can generate heat and fumes. This is typically handled by the disposal facility.
Container Material Glass or PolyethyleneThese materials are resistant to the corrosive effects of TFA. Do not use metal containers.[1]
Labeling "Hazardous Waste," "Trifluoroacetic Acid," "Corrosive," "Toxic"Clear labeling is required for identification and safe handling by waste management personnel.
Storage Segregated from incompatible materials (bases, oxidizers, metals).[1][2][3]Prevents dangerous chemical reactions in the waste storage area.

Experimental Protocols for Disposal

The following protocol outlines the standard operating procedure for the disposal of Jbj-09-063 (TFA salt) waste in a laboratory setting.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Do not dispose of Jbj-09-063 or any TFA-containing waste down the drain.[1]

    • Designate a specific waste container for halogenated organic acids. Do not mix with non-halogenated organic waste or other incompatible waste streams.

  • Waste Container Preparation:

    • Select a clean, dry container made of borosilicate glass or polyethylene.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "Jbj-09-063 (Trifluoroacetic Acid Salt)," and any other components of the waste stream on the label.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, ensuring the exterior of the container remains clean.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and direct sunlight.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

    • Complete any required waste pickup forms, ensuring all information is accurate.

Spill Cleanup Protocol:

In the event of a spill, immediate action is necessary to mitigate risks.

  • Minor Spills (less than 100 mL):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite. Do not use combustible materials.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.

    • Label the waste container and dispose of it as hazardous waste.

  • Major Spills (greater than 100 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EH&S department.

    • Provide them with the details of the spilled chemical.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Jbj-09-063 (TFA Salt).

G start Jbj-09-063 (TFA) Waste Generated ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe check_container Select a Compatible Waste Container (Glass or Polyethylene) ppe->check_container label_container Label as 'Hazardous Waste' and 'Trifluoroacetic Acid' check_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste store_waste Store in Designated Satellite Accumulation Area transfer_waste->store_waste segregate Segregate from Incompatibles (Bases, Oxidizers, Metals) store_waste->segregate full_or_done Container Full or No Longer in Use? segregate->full_or_done full_or_done->store_waste No contact_ehs Arrange for Disposal via Institutional EH&S full_or_done->contact_ehs Yes end Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of Jbj-09-063 (TFA) waste.

References

Personal protective equipment for handling Jbj-09-063 tfa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the mutant-selective allosteric EGFR inhibitor, Jbj-09-063 TFA. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of this research compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure. The following PPE should be worn at all times in the laboratory when this compound is being handled.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use.
Skin and Body Protection A laboratory coat is required. For procedures with a risk of splashing, additional protective clothing may be necessary.
Respiratory Protection If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the efficacy of this compound.

Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as ingestion and inhalation.

  • Dust Formation : When working with the solid form, minimize the generation of dust.

  • Solution Preparation : When preparing solutions, add the solvent to the compound slowly to avoid splashing. Solutions are unstable and should be prepared fresh.

Storage Conditions
FormStorage TemperatureDurationAdditional Notes
Solid (Powder) 4°CAs specified by the manufacturerKeep container tightly sealed and store in a dry, well-ventilated place, away from moisture.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Emergency Procedures: First Aid Measures

In the event of exposure to this compound, follow these first aid guidelines immediately.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Contaminated Materials : Dispose of contaminated lab equipment, PPE, and any unused compound as hazardous waste.

  • Containers : Do not reuse empty containers. Dispose of them as hazardous waste.

  • Consult Professionals : It is advisable to consult with a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling and using this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.